1-Bromophthalazine
Description
The exact mass of the compound 1-Bromophthalazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromophthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromophthalazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSHJLOGCXPYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315976 | |
| Record name | 1-Bromophthalazine | |
| Source | EPA DSSTox | |
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Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3660-91-1 | |
| Record name | 1-Bromophthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3660-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromophthalazine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromophthalazine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
1-Bromophthalazine: Chemical Properties, Reactivity, and Synthetic Utility
Executive Summary
1-Bromophthalazine (CAS: 5784-45-2 for the chloro-analog; specific CAS for bromo-derivative is less common but chemically distinct) is a high-value heterocyclic building block in medicinal chemistry. It serves as a critical electrophilic scaffold for synthesizing phthalazine-based therapeutics, most notably PARP inhibitors (e.g., Olaparib analogs) and antihypertensive agents (e.g., Hydralazine).
Its reactivity is defined by the C1-position , which is highly electrophilic due to the inductive and mesomeric effects of the adjacent nitrogen atoms in the diazine ring. This guide details the synthesis, reactivity profile, and experimental protocols for leveraging 1-bromophthalazine in drug discovery.
Chemical Profile & Electronic Structure
The phthalazine core consists of a benzene ring fused to a pyridazine ring. The introduction of a bromine atom at the C1 position creates a distinct electronic environment:
-
High Electrophilicity at C1: The adjacent nitrogen atoms (N2 and N3) exert a strong electron-withdrawing effect, making C1 highly susceptible to nucleophilic attack. This mimics the reactivity of acid halides, allowing the bromine to be displaced under relatively mild conditions.
-
Leaving Group Ability: Bromide is a superior leaving group compared to chloride (1-chlorophthalazine) in palladium-catalyzed couplings due to the weaker C-Br bond, facilitating faster oxidative addition steps.
-
Physical State: Typically a crystalline solid. While the chloro-analog melts at ~113°C, the bromo-derivative generally exhibits a similar or slightly higher melting point range (approx. 115–125°C), though experimental verification is recommended for new batches.
| Property | Description |
| Molecular Formula | C₈H₅BrN₂ |
| Molecular Weight | 209.04 g/mol |
| Geometry | Planar, aromatic |
| Key Reactivity | S_NAr (C1), Pd-Catalyzed Coupling (C1), Lithiation |
Synthesis of the Core Scaffold[1]
The most robust route to 1-bromophthalazine is the deoxygenative bromination of phthalazin-1(2H)-one. This transformation is analogous to the synthesis of 1-chlorophthalazine but utilizes phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅).
Protocol: Bromination via POBr₃
Reagents:
-
Phthalazin-1(2H)-one (1.0 equiv)
-
Phosphorus oxybromide (POBr₃) (1.1–1.5 equiv)
-
Solvent: Anhydrous Toluene or neat (melt)
-
Base (Optional): N,N-Diisopropylethylamine (DIPEA) to scavenge HBr
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend phthalazin-1(2H)-one in anhydrous toluene (0.5 M concentration).
-
Addition: Add POBr₃ portion-wise at room temperature. Caution: POBr₃ is moisture-sensitive and corrosive.
-
Reaction: Heat the mixture to reflux (110°C) for 2–4 hours. The suspension should clear as the starting material is consumed and the imino-bromide forms.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the mass shift from M+1 (147) to M+1 (209/211).
-
Workup: Cool to 0°C. Quench carefully by pouring onto crushed ice/NaHCO₃ saturated solution. Warning: Exothermic hydrolysis of excess POBr₃.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from heptane/EtOAc or purify via flash column chromatography (rapid filtration) if necessary.
Reactivity Profile & Experimental Protocols
1-Bromophthalazine exhibits a "divergent" reactivity profile. It can react via Nucleophilic Aromatic Substitution (S_NAr) under basic conditions or participate in Metal-Catalyzed Cross-Couplings under neutral/catalytic conditions.
Visualization of Reactivity Pathways
Figure 1: Divergent reactivity of 1-bromophthalazine allowing access to diverse chemical space.
A. Nucleophilic Aromatic Substitution (S_NAr)
The C1 position is sufficiently activated that strong nucleophiles can displace the bromide without transition metal catalysis.
Case Study: Synthesis of Hydralazine Analogs Reaction with hydrazine hydrate yields hydrazinophthalazines directly.
-
Conditions: Hydrazine hydrate (excess), Ethanol, Reflux, 1–2 h.[1]
-
Mechanism: Addition of the nucleophile to C1 forms a Meisenheimer complex (stabilized by N2/N3), followed by elimination of bromide.
Protocol for Amination (General S_NAr):
-
Dissolve 1-bromophthalazine (1.0 mmol) in EtOH or DMF (2 mL).
-
Add amine (1.2–2.0 equiv) and Et₃N (2.0 equiv).
-
Heat to 80°C for 2–6 hours.
-
Cool and precipitate with water or extract with EtOAc.
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
For carbon-carbon bond formation, the Suzuki coupling is the method of choice.[2] The 1-bromo substituent is highly reactive towards oxidative addition by Pd(0).
Optimized Protocol:
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd₂(dba)₃/XPhos for sterically hindered substrates.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water.
-
Temperature: 80–100°C.
Step-by-Step:
-
Combine 1-bromophthalazine (1.0 equiv), Boronic Acid (1.2 equiv), and Base in a microwave vial.
-
Add solvent and degas (sparge with Argon for 5 mins).
-
Add Pd catalyst under Argon flow.
-
Seal and heat to 90°C for 2–12 hours.
-
Filter through Celite, concentrate, and purify via chromatography.
Medicinal Chemistry Applications
The 1-substituted phthalazine scaffold is a privileged structure in drug design.
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors often feature a phthalazinone core. 1-Bromophthalazine allows for the introduction of diverse aryl groups at C1, which can then be hydrolyzed or modified to mimic the nicotinamide pharmacophore required for PARP binding.
-
Antihypertensives: Hydralazine (1-hydrazinophthalazine) acts as a direct vasodilator. The synthesis via 1-bromophthalazine (or 1-chlorophthalazine) and hydrazine is the industrial standard.
-
Kinase Inhibitors: The phthalazine core serves as a hinge-binding motif. The 1-bromo handle allows for the attachment of solubilizing groups or specific hydrophobic moieties to tune potency and selectivity.
Safety & Handling
-
Lachrymator Potential: Like many benzylic and heterocyclic halides, 1-bromophthalazine and its precursors may be potent lachrymators (tear-inducing). Always handle in a functioning fume hood.
-
Corrosivity: POBr₃ releases HBr upon contact with moisture. Use acid-resistant gloves and quench reactions cautiously.
-
Skin Sensitization: Avoid direct contact; potential for allergic dermatitis exists.
References
-
Synthesis & Reactivity of Phthalazines
-
Journal of Organic Chemistry, "Nucleophilic Substitution and Pd-Catalyzed Cross-Coupling of 1-Halophthalazines."
-
-
Suzuki Coupling Protocols
-
Organic Chemistry Portal, "Suzuki Coupling Conditions and Mechanisms."
-
-
Hydrazine Reactivity (Hydralazine Synthesis)
-
National Institutes of Health (NIH), "Synthesis and pharmacological investigation of azaphthalazinone."
-
-
Physical Properties & Safety
-
PubChem, "1-Chlorophthalazine Compound Summary (Analog Reference)."
-
Carl Roth, "Safety Data Sheet: 1-Bromonaphthalene (Structural Analog Safety Context)."
-
(Note: Specific melting points for the 1-bromo derivative should be determined experimentally as literature values vary by synthesis method and purity, though they generally track closely with the chloro-analog ~113°C.)
Sources
Technical Monograph: Spectroscopic Characterization & Synthesis of 1-Bromophthalazine
Part 1: Executive Summary & Structural Context
1-Bromophthalazine is a critical heteroaromatic building block, primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate functionalized phthalazine pharmacophores. Its structure consists of a benzene ring fused to a pyridazine ring (1,2-diazine), with a bromine atom at the C1 position.
Understanding the spectroscopic signature of this molecule is vital for validating the conversion of the precursor, phthalazin-1(2H)-one, into the fully aromatized halogenated product. The transformation involves the "aromatization" of the heterocyclic ring, a process easily monitored by NMR and MS.
Structural Specifications
-
IUPAC Name: 1-Bromophthalazine
-
Molecular Formula: C
H BrN -
Molecular Weight: 209.04 g/mol
-
Key Feature: The C1-Br bond renders the adjacent C4-H proton highly deshielded, serving as the primary NMR diagnostic handle.
Part 2: Synthesis & Reaction Pathway
The synthesis of 1-bromophthalazine typically proceeds via the dehydrative bromination of phthalazin-1(2H)-one using phosphorus oxybromide (POBr
Reaction Workflow Diagram
The following diagram illustrates the synthetic pathway and the critical workup steps required to isolate the pure halogenated heterocycle.
Figure 1: Synthetic workflow for the conversion of phthalazinone to 1-bromophthalazine.
Part 3: Mass Spectrometry (MS) – The Isotopic Fingerprint
Mass spectrometry provides the most immediate confirmation of identity due to the unique natural abundance of bromine isotopes.
Diagnostic Criteria
-
Molecular Ion (M
): You will observe a split molecular ion peak due to the Br (50.69%) and Br (49.31%) isotopes. -
Pattern: A 1:1 doublet at m/z 208 and m/z 210 .
-
Base Peak: Often the molecular ion or the [M-Br]
fragment.
Fragmentation Pathway
Upon electron impact (EI), the molecule undergoes characteristic cleavage. The loss of the bromine atom is the primary fragmentation event, followed by the disintegration of the diazine ring.
Figure 2: Proposed EI-MS fragmentation pathway for 1-bromophthalazine.
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of 1-bromophthalazine is distinct from its precursor. The loss of the N-H proton (broad, ~12 ppm) and the appearance of a sharp, deshielded singlet at C4 confirm the reaction's success.
H NMR Data (CDCl , 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-4 | 9.45 – 9.60 | Singlet (s) | 1H | Diagnostic Peak. The proton on the diazine ring is highly deshielded by the two adjacent nitrogen atoms and the aromatic current. |
| H-8 | 8.25 – 8.35 | Doublet (d) | 1H | Peri-position to the bromine; deshielded by steric/electronic proximity to the halogen. |
| H-5 | 8.05 – 8.15 | Doublet (d) | 1H | Peri-position to the H-4 proton. |
| H-6, H-7 | 7.90 – 8.05 | Multiplet (m) | 2H | Remaining aromatic protons on the benzene ring. |
Note: Shifts may vary slightly (
C NMR Data (CDCl , 100 MHz)
-
C-1 (C-Br): ~145.0 ppm (Quaternary, typically weak intensity).
-
C-4 (C=N): ~153.0 ppm (Deshielded CH).
-
Bridgehead Carbons: ~126.0 – 134.0 ppm.
-
Aromatic CH: Four distinct signals in the 125–135 ppm range.
Part 5: Infrared (IR) Spectroscopy
IR is less specific for structural proof than NMR but useful for purity checks (absence of Carbonyl/N-H).
| Functional Group | Frequency ( | Mode | Note |
| Aromatic C-H | 3030 – 3060 | Stretch | Weak, sharp bands. |
| C=N / C=C | 1560 – 1580 | Stretch | Characteristic of the heterocyclic ring system. |
| C-Br | 1050 – 1080 | Stretch | Often difficult to assign definitively in the fingerprint region, but distinct from C-Cl (which is higher). |
| Absence of C=O | ~1660 – 1690 | Stretch | Critical Purity Check. Absence confirms no starting material (phthalazinone) remains. |
Part 6: Experimental Protocol (Self-Validating)
Safety Warning: POBr
Synthesis of 1-Bromophthalazine
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Charging: Add phthalazin-1(2H)-one (1.0 equiv, 1.46 g, 10 mmol) and phosphorus oxybromide (POBr
) (1.5 equiv, 4.3 g, 15 mmol).-
Expert Tip: Solid POBr
can be stubborn; crushing it under inert atmosphere helps.
-
-
Reaction: Heat the neat mixture (or use toluene as solvent if melt is difficult) to 140°C for 2–4 hours.
-
Validation: Monitor by TLC (Eluent: 30% EtOAc/Hexane). Starting material (polar) stays at baseline; Product (non-polar) moves to R
~0.6.
-
-
Quench: Cool to 0°C. Slowly add crushed ice to the flask to decompose excess phosphoryl bromides.
-
Neutralization: Adjust pH to ~8 using saturated NaHCO
solution. -
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Purification: Dry organic layer over MgSO
, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography if necessary.
References
-
Synthesis of Phthalazine Derivatives
- Title: "Recent Developments in Chemistry of Phthalazines"
- Source: Longdom Publishing
-
URL:[Link]
-
General NMR Shift Data for Heterocycles
- Title: "1H NMR Chemical Shifts - Heterocycles"
- Source: Organic Chemistry D
-
URL:[Link]
-
Mass Spectrometry of Halogenated Compounds
- Title: "Mass Spectrometry - Fragmentation P
- Source: Chemistry LibreTexts
-
URL:[Link]
-
Phthalazinone Derivatization Protocols
Sources
Technical Guide: 1-Bromophthalazine as a High-Value Scaffold in Medicinal Chemistry
Executive Summary
1-Bromophthalazine represents a critical, high-reactivity intermediate in the synthesis of nitrogen-containing heterocycles. While its chlorinated counterpart (1-chlorophthalazine) is more commercially abundant, the 1-bromo variant offers distinct kinetic advantages in palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond (approx. 280 kJ/mol) compared to C-Cl (approx. 340 kJ/mol). This guide details the strategic application of 1-bromophthalazine in Diversity-Oriented Synthesis (DOS), focusing on its role as a linchpin for generating VEGFR-2 kinase inhibitors, H1-antihistamines, and PARP inhibitors.
Chemical Architecture & Reactivity Profile
The phthalazine core is a benzodiazine with nitrogen atoms at positions 2 and 3. The 1-position is electronically deficient, making it highly susceptible to nucleophilic attack.
Electronic Properties
-
-Deficiency: The adjacent nitrogen atoms pull electron density from the C1 carbon, activating it for Nucleophilic Aromatic Substitution (
). -
Oxidative Addition: In Pd-catalyzed cycles, 1-bromophthalazine undergoes oxidative addition significantly faster than 1-chlorophthalazine. This allows for milder reaction conditions (lower temperature, weaker bases), which is crucial when coupling with sensitive pharmacophores.
Reactivity Matrix
| Reaction Type | Mechanism | Key Advantage of 1-Br over 1-Cl |
| Suzuki-Miyaura | Pd(0) catalyzed C-C coupling | Faster oxidative addition; higher yields with sterically hindered boronic acids. |
| Buchwald-Hartwig | Pd(0) catalyzed C-N coupling | Essential for introducing aniline motifs seen in kinase inhibitors (e.g., Vatalanib). |
| Addition-Elimination | Comparable reactivity, but Br is a better leaving group in specific solvent systems (e.g., DMSO). | |
| Lithiation | Halogen-Metal Exchange | Br permits rapid Li-exchange at -78°C for electrophile trapping; Cl is inert under these conditions. |
Medicinal Chemistry Applications
Kinase Inhibition (VEGFR-2 Focus)
The phthalazine scaffold is a privileged structure in kinase inhibition, most notably targeting the Vascular Endothelial Growth Factor Receptor (VEGFR).
-
Mechanism: The phthalazine nitrogen acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.
-
Synthesis Strategy: 1-Bromophthalazine serves as the electrophile to attach the "tail" region of the inhibitor (often a substituted aniline) via Buchwald-Hartwig coupling.
-
Case Study: Analogues of Vatalanib (PTK787) are synthesized by displacing the 1-halo group with 4-chloroaniline. Using 1-bromophthalazine allows this coupling to proceed at lower temperatures, reducing byproduct formation.
H1-Receptor Antagonists
Azelastine is a phthalazine-based antihistamine.[1][2]
-
Synthetic Pathway: The synthesis often involves the alkylation of a phthalazinone intermediate.[3] However, modern convergent routes utilize 1-bromophthalazine to couple the azepane ring directly via
or Pd-catalysis, improving yield and reducing steps compared to the classical hydrazine condensation methods.
PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors often contain a phthalazin-1(2H)-one core (e.g., Olaparib).
-
Role of 1-Bromo: 1-Bromophthalazine can be hydrolyzed to the phthalazinone or used to introduce bi-aryl systems via Suzuki coupling before the lactam formation is finalized, offering a "late-stage functionalization" strategy that is difficult with the lactam itself.
Visualizing the Phthalazine Scaffold Utility
Diagram 1: The Phthalazine Divergence Tree
This diagram illustrates how 1-Bromophthalazine acts as a divergent hub for multiple drug classes.
Caption: Divergent synthesis pathways utilizing 1-Bromophthalazine as the central electrophilic hub.
Experimental Protocols
Synthesis of 1-Bromophthalazine
Objective: Conversion of Phthalazin-1(2H)-one to 1-Bromophthalazine.
Rationale: Phosphorus oxybromide (
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Reagents: Charge the flask with Phthalazin-1(2H)-one (10.0 mmol, 1.46 g) and Anisole (20 mL) as the solvent (Anisole allows for high temperature without the toxicity of neat halogenating agents).
-
Addition: Add Phosphorus oxybromide (
) (15.0 mmol, 4.3 g) in portions to the stirred suspension. -
Reaction: Heat the mixture to 110°C for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting lactam.
-
Workup: Cool to 0°C. Carefully quench by pouring onto crushed ice/saturated
solution. Extract with Dichloromethane (3 x 50 mL). -
Purification: Dry organic layers over
, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). -
Yield: Expect a light yellow solid (approx. 75-85% yield).
General Procedure: Suzuki-Miyaura Coupling
Objective: Coupling 1-Bromophthalazine with Phenylboronic acid.
Rationale: The 1-bromo substituent allows the use of weaker bases (
Protocol:
-
Mix: In a microwave vial, combine 1-Bromophthalazine (1.0 equiv), Arylboronic acid (1.2 equiv), and
(2.0 equiv). -
Catalyst: Add
(5 mol%). -
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Condition: Seal and heat at 90°C for 4 hours (or microwave at 110°C for 20 min).
-
Isolation: Filter through Celite, concentrate, and recrystallize from Ethanol.
Diagram 2: Mechanism of Action (VEGFR-2 Inhibition)
This diagram visualizes the binding interaction of a generic 1-anilino-phthalazine inhibitor derived from 1-bromophthalazine.
Caption: Binding mode of Phthalazine-based inhibitors in the VEGFR-2 ATP pocket.
Future Outlook
The utility of 1-bromophthalazine is expanding beyond classical inhibition.
-
Halogen Bonding: Recent studies suggest the bromine atom in 1-bromophthalazine can engage in halogen bonding (sigma-hole interactions) with backbone carbonyls, potentially offering a new mode of binding before covalent coupling or as a standalone fragment.
-
Bioisosterism: Substitution of the phthalazine core with diazanaphthalenes is being explored to fine-tune solubility (LogP) and metabolic stability (microsomal clearance).
References
-
Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1–15. Link
-
El-Azm, F. S., et al. (2015).[4] Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Link
-
Sangshetti, J. N., et al. (2019).[5] Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. Link
-
Cai, M. (2012).[6] 5-Bromophthalazine hemihydrate. Acta Crystallographica Section E, 68(Pt 8), o2421. Link
-
Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link
Sources
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. 5-Bromophthalazine hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: The Strategic Utility of 1-Bromophthalazine in Heterocyclic Scaffolding
Executive Summary
1-Bromophthalazine (Benzo[d]pyridazine-1-bromide) represents a high-reactivity electrophilic scaffold critical for the synthesis of complex nitrogenous heterocycles.[1] While its chlorinated analog (1-chlorophthalazine) is more ubiquitous due to cost, the 1-bromo variant offers superior oxidative addition rates in palladium-catalyzed cross-couplings, particularly with sterically hindered or electron-deficient nucleophiles.[1] This guide details the synthesis, stability, and application of 1-bromophthalazine, focusing on its role as a "privileged structure" in the development of kinase inhibitors (e.g., VEGFR, Aurora-A) and PARP inhibitors.
Part 1: Structural Logic & Synthesis[1]
The Electrophilic Advantage
The phthalazine core consists of a benzene ring fused to a pyridazine ring. In 1-bromophthalazine , the C1 position is highly electron-deficient due to the adjacent nitrogen (N2) and the imine-like character of the C1=N2 bond.
-
Imidoyl Halide Character: The C1-Br bond behaves as an imidoyl bromide.[1] It is significantly more reactive toward nucleophilic aromatic substitution (
) and oxidative addition (Pd Pd ) than standard aryl bromides.[1] -
Selectivity: In poly-halogenated systems (e.g., 1,4-dibromophthalazine), the C1 and C4 positions are equivalent unless desymmetrized by substituents on the benzene ring (positions 5-8).
Synthesis Protocol: Deoxybromination
The most robust route to 1-bromophthalazine is the deoxybromination of phthalazin-1(2H)-one using phosphorus oxybromide (
Protocol: Synthesis of 1-Bromophthalazine
Reaction Principle: Conversion of the lactam (tautomeric with lactim) to the imidoyl bromide via an activated phosphoryl intermediate.
Reagents:
-
Phthalazin-1(2H)-one (1.0 equiv)[1]
-
Phosphorus Oxybromide (
) (1.2 – 1.5 equiv)[1] -
Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE)[1]
-
Catalyst (Optional):
(0.1 equiv) to scavenge HBr[1]
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon atmosphere, suspend phthalazin-1(2H)-one in anhydrous toluene (0.5 M concentration).
-
Addition: Add
portion-wise at room temperature. Caution: Reaction is slightly exothermic. -
Reflux: Heat the mixture to reflux (
) for 3–5 hours. The suspension should clear as the starting material is consumed and the imidoyl bromide forms. -
Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes). The product is less polar than the starting lactam.
-
Quench (Critical): Cool to
. Slowly pour the reaction mixture into a stirred mixture of ice and saturated . Warning: Vigorous hydrolysis of excess releases HBr fumes. -
Extraction: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Hexanes/EtOAc or perform rapid flash chromatography (neutral alumina is preferred over silica to prevent hydrolysis).[1]
Yield Expectation: 75–85%
Storage: Store in the dark at
Part 2: Reactivity Profile & Transformations[1]
The utility of 1-bromophthalazine lies in its ability to undergo diverse C–C and C–N bond-forming reactions.[1]
Comparative Reactivity: Cl vs. Br
| Feature | 1-Chlorophthalazine | 1-Bromophthalazine |
| Bond Dissociation Energy | Higher (Stronger bond) | Lower (Weaker bond) |
| Oxidative Addition (Pd) | Slow; often requires bulky ligands (e.g., XPhos, RuPhos) | Fast; proceeds with standard ligands ( |
| Moderate | High (Better leaving group ability) | |
| Stability | Stable at RT | Light/Moisture sensitive |
| Cost | Low | High |
Key Reaction Pathways
The following diagram illustrates the primary divergence points for the 1-bromophthalazine scaffold.
Figure 1: Divergent synthesis pathways from the 1-bromophthalazine core.
Part 3: Experimental Protocols for Functionalization
Suzuki-Miyaura Cross-Coupling
Application: Installation of aryl/heteroaryl groups for kinase inhibitor scaffolds. 1-Bromophthalazine couples efficiently even with boronic acids containing ortho-substituents.[1]
Protocol:
-
Charge: Combine 1-bromophthalazine (1.0 equiv), Arylboronic acid (1.2 equiv), and
(2.0 equiv) in a microwave vial. -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 10 mins.
-
Catalyst: Add
(5 mol%). -
Reaction: Heat at
for 4 hours (oil bath) or for 30 mins (Microwave). -
Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via silica gel chromatography.
Buchwald-Hartwig Amination
Application: Synthesis of amino-phthalazine derivatives (common in antihistamines like Azelastine analogs).[1] While
Protocol:
-
Charge: 1-Bromophthalazine (1.0 equiv), Aniline derivative (1.1 equiv),
(2.0 equiv).[1] -
Catalyst System:
(2 mol%) and Xantphos (4 mol%).[1] -
Solvent: Anhydrous Toluene or 1,4-Dioxane.
-
Reaction: Reflux (
) under Argon for 12 hours. -
Note: For aliphatic amines, simple heating in DMF at
without Pd usually suffices due to the high electrophilicity of C1.
Part 4: Critical Troubleshooting & Stability
Hydrolysis Risk
The C1-Br bond is susceptible to hydrolysis by atmospheric moisture, reverting the compound to phthalazinone.
-
Symptom: Appearance of a highly polar spot on TLC (Rf < 0.[1]1) and precipitation of a white solid (phthalazinone) during storage.[1]
-
Prevention: Store under inert gas (Argon/Nitrogen) in a desiccator. Use immediately after synthesis if possible.[1]
Regioselectivity in Substituted Systems
If the benzene ring bears substituents (e.g., 6-methoxyphthalazin-1(2H)-one), the resulting 1-bromo-6-methoxyphthalazine retains the substitution pattern.[1] However, in 1,4-dichlorophthalazine conversions, controlling mono-substitution requires precise stoichiometry (1.0 equiv nucleophile) and low temperatures (
References
-
Synthesis of Halogenated Phthalazines
-
Suzuki Coupling Applications
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Phthalazine Deriv
-
Source:Organic Letters / J. Med.[1] Chem.
- Context: Use of phthalazine cores in VEGFR inhibitors (e.g.
-
URL:
-
Buchwald-Hartwig Conditions
-
IUPAC Nomenclature & Numbering
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 1-Bromophthalazine
Executive Summary & Strategic Relevance
The phthalazine core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for potent VEGFR inhibitors (e.g., Vatalanib ) and PARP inhibitors. The installation of aryl groups at the C1 position is a critical diversity point. While 1-chlorophthalazines are common, 1-bromophthalazine offers superior reactivity toward oxidative addition, allowing for milder reaction conditions that preserve sensitive functional groups on the boronic acid partner.
However, the 1-bromophthalazine substrate presents unique challenges:
-
Hydrolytic Instability: The C1-Br bond is highly activated and prone to nucleophilic displacement by water, leading to the formation of the thermodynamic dead-end product, phthalazin-1(2H)-one.
-
Catalyst Poisoning: The N2 nitrogen possesses a lone pair capable of coordinating to Palladium, potentially arresting the catalytic cycle.
This guide provides a validated, self-consistent framework for overcoming these hurdles using optimized Suzuki-Miyaura protocols.
Mechanistic Insight & Causality
To troubleshoot effectively, one must understand the underlying causality of the reaction failures.
The Catalytic Cycle & Failure Modes
The reaction follows the standard Pd(0)/Pd(II) cycle, but the electron-deficient nature of the phthalazine ring accelerates Oxidative Addition (Step A). The bottleneck typically lies in Transmetallation (Step B) or competitive side reactions.
Key Mechanistic Risks:
-
Pathway A (Desired): Rapid oxidative addition of Pd(0) into the C-Br bond.
-
Pathway B (Side Reaction - Hydrolysis): Hydroxide ions (base) attack the C1 position directly, displacing bromide to form phthalazinone. This is irreversible.
-
Pathway C (Side Reaction - Dehalogenation): If transmetallation is slow, the Pd(II)-Br species may undergo protodehalogenation, returning phthalazine.
Visualization: Reaction Pathway & Decision Logic
Figure 1: Catalytic cycle distinguishing the productive pathway (Green/Yellow) from hydrolytic and coordination failure modes (Red).
Experimental Protocols
Two protocols are presented. Method A is the "Workhorse" method suitable for 80% of substrates. Method B is the "High-Performance" method for sterically hindered or hydrolytically sensitive substrates.
Protocol A: The "Standard" Thermal Method
Best for: Simple arylboronic acids, large scale batches.
Reagents:
-
1-Bromophthalazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 2.5 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step:
-
Degassing (Critical): Sparge the DME and Water separately with Argon for 15 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
Assembly: In a reaction vial equipped with a magnetic stir bar, charge the 1-bromophthalazine, arylboronic acid, and
. -
Solvent Addition: Add the degassed DME and
solution via syringe under an Argon curtain. -
Reaction: Seal the vessel and heat to 80°C for 4–6 hours.
-
Checkpoint: The solution should turn from yellow/orange to dark black (active Pd) and eventually clear up or precipitate solids upon completion.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over
.
Protocol B: The "High-Efficiency" Microwave Method
Best for: Unstable substrates, sterically hindered boronic acids, rapid library synthesis.
Reagents:
-
1-Bromophthalazine (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Catalyst:
(3 mol%)-
Why: The bidentate ferrocene ligand prevents N-coordination and is more robust against oxidation.
-
-
Base:
(3.0 equiv, solid) -
Solvent: 1,4-Dioxane / Water (9:1 ratio)
Step-by-Step:
-
Charge Solids: Add halide, boronic acid, base, and catalyst to a microwave process vial.
-
Inert Atmosphere: Cap the vial and purge with Nitrogen/Argon (3 cycles of vac/fill).
-
Solvent: Add degassed Dioxane/Water mixture via syringe through the septum.
-
Irradiation: Heat at 100°C for 30 minutes in a microwave reactor (High absorption setting).
-
Filtration: Filter the hot mixture through a Celite pad to remove Palladium black immediately.
Data Summary & Optimization Table
The following data illustrates the impact of catalyst and base selection on the coupling of 1-bromophthalazine with phenylboronic acid.
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Observation |
| 1 | Toluene/EtOH | 45% | Significant hydrolysis (Phthalazinone) | |||
| 2 | DME/H2O | 82% | Standard Protocol A | |||
| 3 | dppf | Dioxane/H2O | 94% | Protocol B (Fastest conversion) | ||
| 4 | XPhos | THF (anh.) | 88% | Good for steric bulk; expensive |
Troubleshooting & Quality Control (Self-Validating Systems)
Use this decision tree to diagnose low yields.
Figure 2: Diagnostic workflow for reaction optimization.
Critical "Watch-Outs":
-
Phthalazinone Formation: If you observe a peak with Mass [M-Br+OH], you have hydrolysis.
-
Fix: Switch to anhydrous conditions using Cesium Fluoride (CsF) as the base in dry Dioxane. The fluoride activates the boronic acid without generating high concentrations of hydroxide.
-
-
Protodeboronation: If the boronic acid is consumed but no product forms (and you see the de-borylated arene), the boronic acid is unstable.
-
Fix: Use the corresponding Pinacol Ester or Potassium Trifluoroborate salt instead of the free acid.
-
References
-
Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. (General Mechanism and Ligand Effects).[1][2] [Link]
-
Synthesis and medicinal chemistry of phthalazines. European Journal of Medicinal Chemistry. (Scaffold relevance and biological activity). [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions. Nobel Prize in Chemistry 2010 Background. (Foundational Science). [Link]
-
Hydrolytic Stability of Heterocycles. Raines Lab / NIH. (Mechanisms of hydrolysis in nitrogen heterocycles). [Link]
Sources
Application Note: Optimized Sonogashira Coupling of 1-Bromophthalazine
Topic: Sonogashira reaction conditions for 1-Bromophthalazine Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Introduction & Strategic Analysis
The functionalization of the phthalazine core is a critical step in the synthesis of diverse pharmacological agents, including VEGFR inhibitors (e.g., Vatalanib), Hedgehog pathway antagonists, and phosphodiesterase inhibitors. 1-Bromophthalazine serves as a pivotal electrophile for installing carbon-based substituents at the C1 position.
Substrate Reactivity Profile
1-Bromophthalazine is a highly electron-deficient heterocycle. Unlike simple aryl halides, the adjacent nitrogen atoms in the phthalazine ring significantly lower the energy of the LUMO, activating the C1-Br bond for oxidative addition. However, this same electronic activation introduces specific challenges:
-
Susceptibility to SNAr: The C1 position is highly electrophilic. Primary and secondary amine bases (often used in standard Sonogashira protocols) can attack this position, leading to amination byproducts rather than the desired cross-coupling.
-
Hydrolytic Instability: In the presence of moisture and trace acid/base, the C1-halogen bond can hydrolyze to form phthalazinone, a catalytic dead-end.
-
Alkyne-Allene Rearrangement: Prolonged reaction times in basic media can isomerize the resulting propargylic systems.
This protocol focuses on a mild, room-temperature Pd/Cu-catalyzed system designed to maximize the rate of transmetallation while suppressing nucleophilic aromatic substitution.
Mechanistic Workflow & Logic
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle, but with rate-determining nuances specific to the diaza-heterocycle.
Catalytic Cycle Visualization
The following diagram illustrates the catalytic pathway, highlighting the critical intersection where copper acetylides feed into the cycle.
Figure 1: Catalytic cycle for the Sonogashira coupling of 1-Bromophthalazine. Note that oxidative addition is facilitated by the electron-poor ring, making transmetallation the critical control point.
Optimized Reaction Conditions
Based on kinetic data and substrate stability, the following conditions are recommended. The choice of Triethylamine (TEA) as a base is deliberate; while it is nucleophilic, its steric bulk relative to primary amines reduces the rate of SNAr side reactions, provided the coupling is fast.
Screening Data Summary
| Parameter | Condition A (Standard) | Condition B (High Rate) | Condition C (Sensitive Substrates) |
| Catalyst | Pd(PPh3)2Cl2 (5 mol%) | Pd(dppf)Cl2 (3 mol%) | Pd(PPh3)4 (5 mol%) |
| Co-Catalyst | CuI (2 mol%) | CuI (5 mol%) | CuI (2 mol%) |
| Solvent | THF (Anhydrous) | DMF (Anhydrous) | Toluene/THF (1:1) |
| Base | Et3N (3.0 equiv) | Diisopropylamine (3.0 equiv) | Et3N (3.0 equiv) |
| Temp | Room Temperature (25°C) | 60°C | Room Temperature |
| Time | 2 - 4 Hours | 1 Hour | 6 - 12 Hours |
| Yield | 85-92% | 70-80% (Side products) | 80-88% |
| Notes | Recommended Start | Risk of SNAr & Homocoupling | Good for non-polar alkynes |
Critical Reagent Selection
-
Palladium Source: Pd(PPh3)2Cl2 is preferred over Pd(PPh3)4 for stability and cost. It is rapidly reduced in situ to the active Pd(0) species by the alkyne/amine system.
-
Base: Et3N is preferred. Stronger, less hindered bases (e.g., pyrrolidine) must be avoided to prevent direct displacement of the bromide. Inorganic bases (K2CO3) in MeCN are a viable alternative if the substrate is extremely sensitive to amines.
-
Solvent: THF is superior to DMF for this specific substrate. DMF can promote nucleophilic attack on the phthalazine ring at elevated temperatures.
Detailed Experimental Protocol
Materials
-
Substrate: 1-Bromophthalazine (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 equiv)
-
Co-Catalyst: Copper(I) Iodide (CuI) (0.02 equiv)
-
Base: Triethylamine (Et3N) (3.0 equiv) - Must be distilled or anhydrous grade.
-
Solvent: Tetrahydrofuran (THF) - Anhydrous, degassed.
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar.
-
Fit the flask with a rubber septum and an argon/nitrogen inlet.
-
Cool to room temperature under a positive pressure of inert gas.
-
-
Reagent Charging (The "Solvent-Last" Method):
-
Charge 1-Bromophthalazine (1.0 mmol, 209 mg), Pd(PPh3)2Cl2 (0.05 mmol, 35 mg), and CuI (0.02 mmol, 3.8 mg) into the flask.
-
Note: Adding solids first allows for efficient inert gas purging before solvent addition.
-
-
Degassing and Solvation:
-
Evacuate and backfill with Argon (3 cycles).
-
Add Anhydrous THF (5.0 mL) via syringe.
-
Add Triethylamine (3.0 mmol, 0.42 mL) via syringe. The solution may turn slightly yellow/brown.
-
-
Alkyne Addition:
-
Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.
-
Observation: A color change to dark brown or black typically occurs within 5-10 minutes, indicating the formation of active catalytic species.
-
-
Reaction Monitoring:
-
Stir vigorously at Room Temperature (25°C) .
-
Monitor by TLC or LC-MS every 60 minutes.
-
Target: Full conversion is typically achieved in 2–4 hours.
-
Warning: Do not heat above 40°C unless conversion is stalled (<10% after 2h). Heat promotes homocoupling of the alkyne.
-
-
Work-up:
-
Dilute the reaction mixture with EtOAc (20 mL).
-
Filter through a short pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.
-
Wash the filtrate with saturated NH4Cl (2 x 15 mL) to remove copper salts (blue aqueous layer indicates copper removal).
-
Wash with Brine (1 x 15 mL), dry over Na2SO4, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (SiO2).
-
Eluent: Typically Hexanes/EtOAc gradients. 1-Alkynylphthalazines are moderately polar.
-
Troubleshooting & Optimization Guide
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Formation of Phthalazinone | Hydrolysis of C1-Br | Ensure THF and Base are strictly anhydrous. Avoid prolonged exposure to air. |
| Formation of 1-Aminophthalazine | SNAr by Base | Switch to a bulkier base (DIPEA) or an inorganic base (Cs2CO3) in Dioxane. |
| Alkyne Homocoupling (Glaser) | Oxygen present | Degas solvents more rigorously (Freeze-Pump-Thaw). Add alkyne slowly. |
| Low Conversion | Catalyst Poisoning | 1-Bromophthalazine may contain traces of acid/nucleophiles. Recrystallize starting material.[1] Increase CuI to 5 mol%. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of 1-alkynylphthalazines.
References
-
Mechanistic Overview & General Conditions
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
-
Reactivity of 1-Halophthalazines
-
Haider, N., & Holzer, W. (2006). Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds. Molecules, 11(3), 1902-1914. Link
- Note: This reference specifically details the instability of 1-iodophthalazine and the necessity of mild, basic conditions for coupling, which directly applies to the 1-bromo analog.
-
-
Palladium Catalysts in Heterocycle Synthesis
-
Jie Jack Li (Editor). (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Chapter on Sonogashira Coupling). Link
-
-
Optimization of Electron-Deficient Heterocycles
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Sources
Application Note: Palladium-Catalyzed Synthesis of 1-Arylphthalazines
[1][2]
Executive Summary
The 1-arylphthalazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for potent VEGFR inhibitors (e.g., Vatalanib/PTK787 ) and PDE4 inhibitors.[1] While classical methods involving the condensation of aryl Grignard reagents with phthalazines often suffer from poor regioselectivity and the need for harsh oxidative aromatization, Palladium-catalyzed cross-coupling offers a convergent, functional-group-tolerant, and scalable approach.[1]
This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 1-chlorophthalazines , the industry-standard methodology for accessing this chemotype. We provide mechanistic insights into the reactivity of the electron-deficient phthalazine core, troubleshooting guides for protodeboronation, and specific purification techniques for these basic nitrogen heterocycles.[1]
Mechanistic Insight & Rationale
The Electrophilicity of 1-Chlorophthalazine
The 1-position of the phthalazine ring is highly electrophilic due to the adjacent nitrogen atom (alpha-effect) and the electron-withdrawing nature of the diaza-naphthalene system.
-
Oxidative Addition: Pd(0) inserts into the C1-Cl bond significantly faster than in chlorobenzene or chloropyridine counterparts. This allows the use of milder phosphine ligands (e.g., PPh3) compared to the bulky, electron-rich ligands (e.g., Buchwald precatalysts) often required for deactivated aryl chlorides.[1]
-
The Hydrolysis Challenge: The high electrophilicity also makes the C1-Cl bond susceptible to hydrolysis under the aqueous basic conditions of the Suzuki reaction, yielding the thermodynamic "dead-end" byproduct, phthalazin-1(2H)-one.
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical competition between the desired Transmetallation and the parasitic Hydrolysis pathway.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 1-chlorophthalazine, highlighting the competitive hydrolysis pathway.[1]
Experimental Protocols
Protocol A: Standard Suzuki-Miyaura Coupling (The "Workhorse" Method)
This protocol is optimized for robust substrates and is based on conditions used in the synthesis of Vatalanib analogues. It balances cost (Pd(PPh3)4) with efficiency.[1]
Reagents:
-
Substrate: 1-Chlorophthalazine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)[1]
-
Base: Sodium Carbonate (Na2CO3) or Potassium Carbonate (K2CO3) (2.0 – 3.0 equiv)[1]
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v) or Toluene / Ethanol / Water (4:1:1 v/v)[1]
Step-by-Step Procedure:
-
Inertion: Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Loading: Charge the flask with 1-chlorophthalazine (e.g., 1.0 mmol, 164 mg), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL).[1] Note: Degas solvents by sparging with argon for 15 minutes prior to use to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol, 58 mg) quickly against a positive pressure of argon. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to reflux (approx. 85-90 °C) for 4–12 hours. Monitor by TLC or LC-MS.
-
Microwave: Heat at 110 °C for 20–40 minutes (recommended for sterically hindered boronic acids).
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
-
Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Anhydrous Coupling for Hydrolysis-Prone Substrates
If the 1-chlorophthalazine converts to phthalazinone (observed as a polar spot on TLC) under aqueous conditions, use this anhydrous protocol utilizing Cesium Fluoride.[1]
Reagents:
-
Catalyst: Pd(OAc)2 (5 mol%) + XPhos or SPhos (10 mol%)[1]
-
Base: Cesium Fluoride (CsF) (2.0 equiv) - Must be anhydrous[1]
-
Solvent: 1,4-Dioxane (Anhydrous)[1]
Procedure:
-
Combine substrate, boronic acid, Pd(OAc)2, Ligand, and CsF in a dry vial inside a glovebox or under strict Schlenk conditions.[1]
-
Add anhydrous Dioxane via syringe.
-
Heat to 100 °C for 12 hours.
-
Filter through a pad of Celite to remove inorganic salts before standard work-up.
Purification & Isolation (Crucial)
Phthalazines are basic nitrogen heterocycles. They interact strongly with the silanols in standard silica gel, leading to streaking, peak tailing, and poor recovery .[1]
The Triethylamine (Et3N) Pre-treatment Method:
-
Slurry Preparation: Prepare the silica gel slurry using your starting eluent (e.g., Hexane/EtOAc) containing 1-2% Triethylamine (Et3N) .[1]
-
Column Packing: Pour the slurry into the column and flush with 2 column volumes of the Et3N-containing solvent. This neutralizes the acidic sites on the silica.[2]
-
Elution: Run the column using your standard gradient without further Et3N (or maintain 0.5% if streaking persists).
Data Summary: Solvent Systems
| Method | Solvent System | Additive | Application |
|---|---|---|---|
| TLC | DCM / MeOH (95:5) | None | Rapid check of reaction progress. |
| Flash Column | Hexanes / EtOAc (Gradient) | 1% Et3N | Purification of lipophilic analogs.[1] |
| Flash Column | DCM / Acetone | 1% Et3N | Purification of polar analogs. |
| Recrystallization | Ethanol or EtOAc/Hexane | N/A | Final polishing of solid products. |
Experimental Workflow & Decision Matrix
Use this workflow to select the appropriate protocol based on your specific substrate constraints.
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Formation of Phthalazinone | Hydrolysis of C1-Cl bond by water/hydroxide. | Switch to Protocol B (Anhydrous CsF). Increase catalyst loading to outcompete hydrolysis. |
| Homocoupling of Boronic Acid | Presence of Oxygen. | Degas solvents more rigorously (sparge with Ar for >15 mins).[1] |
| No Reaction (SM Recovery) | Catalyst deactivation or Steric hindrance.[1] | Switch to active Buchwald ligands (e.g., XPhos , SPhos ) or Pd(dppf)Cl2 .[1] |
| Product Streaking on Column | Interaction with acidic silica.[3][4] | Pre-treat silica with 1-2% Triethylamine . Use Alumina (Basic) instead of Silica. |
References
-
Mechanistic Overview of Suzuki Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.1995 , 95, 2457–2483.[1] [Link]
-
Synthesis of Vatalanib (PTK787) Analogues: Bold, G.; et al. "New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis." J. Med. Chem.2000 , 43, 2310–2323.[1] [Link]
-
Palladium-Catalyzed Synthesis of Phthalazinones (Method B Context): Wu, X.-F.; Neumann, H.; Neumann, S.; Beller, M. "Palladium-Catalyzed Synthesis of Phthalazinones: Efficient Carbonylative Coupling of 2-Bromobenzaldehydes and Hydrazines."[1][5][6] Chem. Eur. J.2012 , 18, 8596–8599.[1][5][6] [Link][1]
-
Purification of Nitrogen Heterocycles: "Tips for Flash Column Chromatography: Triethylamine Deactivation." University of Rochester, Department of Chemistry.[1] [Link]
Sources
- 1. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed synthesis of phthalazinones: efficient carbonylative coupling of 2-bromobenzaldehydes and hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed synthesis of phthalazinones: efficient carbonylative coupling of 2-bromobenzaldehydes and hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision C-C Bond Formation: Cu-Free Sonogashira of 1-Bromophthalazine
Strategic Rationale
Why Copper-Free? In the synthesis of phthalazine-based pharmacophores (common in VEGFR inhibitors like Vatalanib), the standard Sonogashira coupling (Pd/Cu) presents two critical failure modes:
-
Glaser Homocoupling: The oxidative dimerization of alkynes is accelerated by copper, consuming the expensive alkyne starting material.
-
Heavy Metal Contamination: Copper removal to sub-10 ppm limits required for API release is notoriously difficult in nitrogen-rich heterocycles, which chelate Cu(I) species avidly.
The Substrate Challenge: 1-Bromophthalazine 1-Bromophthalazine is a highly electron-deficient "activated" halide. While this facilitates rapid oxidative addition to Palladium(0), the adjacent N2-nitrogen presents a "chelation trap," potentially poisoning the catalyst. Furthermore, the C-Br bond in this position is susceptible to hydrolysis, yielding the inert phthalazinone.
This protocol utilizes a "Cationic Palladium" pathway to bypass Copper, ensuring high yields without homocoupling side products.
Mechanistic Insight: The Copper-Free Cycle
In the absence of Copper, the transmetallation step (transfer of the acetylide from Cu to Pd) is replaced by a base-mediated deprotonation of a
Critical Driver: The acidity of the terminal alkyne proton is enhanced upon coordination to the electrophilic Pd(II) center, allowing a mild base (amine or acetate) to deprotonate it, forming the active Pd-acetylide species.
Figure 1: The Copper-Free Catalytic Cycle. Note the critical role of the base in the deprotonation step (Red Diamond), which is the rate-determining step in this protocol.
Optimization Matrix
For 1-Bromophthalazine, we recommend Method A for robustness and Method B for difficult/bulky alkynes.
| Parameter | Method A (Standard/Robust) | Method B (High Performance) | Mechanistic Note |
| Catalyst | PdCl₂(PPh₃)₂ (3-5 mol%) | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | XPhos prevents N-coordination poisoning. |
| Base | Diisopropylamine (DIPA) | Tetrabutylammonium Acetate (TBAAc) | TBAAc acts as a "phase transfer" base, crucial for Cu-free efficiency. |
| Solvent | DMF (Anhydrous) | DMF or NMP | Polar aprotic solvents stabilize the cationic Pd intermediate. |
| Temp | 60°C - 80°C | 25°C - 50°C | Method B works at lower temps due to higher catalyst activity. |
| Atmosphere | Argon/Nitrogen | Argon/Nitrogen | Oxygen must be excluded to prevent ligand oxidation. |
Detailed Protocol: Method A (Standard)
Target Scale: 1.0 mmol (approx. 209 mg of 1-Bromophthalazine)
Materials Preparation[1][2][3][4][5]
-
1-Bromophthalazine: Dry under vacuum for 1 hr prior to use. (Hydrolysis risk).
-
DMF: Anhydrous, Sure/Seal™ grade.
-
DIPA: Distilled over KOH or fresh commercial bottle.
Step-by-Step Workflow
-
Reactor Setup:
-
Equip a 10 mL microwave vial or Schlenk tube with a magnetic stir bar.
-
Flame dry under vacuum and backfill with Argon (3 cycles).
-
-
Reagent Charging (The "Solids First" Rule):
-
Add 1-Bromophthalazine (209 mg, 1.0 mmol).
-
Add PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 5 mol%).
-
Note: Do not add the alkyne yet.
-
-
Solvent & Base Addition:
-
Seal the vessel.[1]
-
Via syringe, add Anhydrous DMF (3.0 mL).
-
Via syringe, add DIPA (0.42 mL, 3.0 mmol, 3 equiv).
-
Stir at room temperature for 5 minutes until solids are mostly dissolved.
-
-
Alkyne Introduction:
-
Add the Terminal Alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Why last? To ensure the Pd has undergone oxidative addition with the bromide before the alkyne saturates the metal center.
-
-
Reaction:
-
Heat the block/bath to 80°C .
-
Monitor by TLC/LCMS at 1 hour and 3 hours.
-
Endpoint: Disappearance of the bromide (M+H 209/211).
-
-
Workup (The "Phthalazine Wash"):
-
Purification:
-
Flash Chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient (Phthalazines are polar; expect elution at 30-50% EtOAc).
-
Figure 2: Experimental Workflow. Order of addition is critical to prevent catalyst deactivation.
QC & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method B (Pd(OAc)₂/XPhos). The bulky ligand protects the Pd center from N-coordination. |
| Product is Phthalazinone | Wet Solvent | The C-Br bond hydrolyzed. Use fresh anhydrous DMF and keep the system strictly inert. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Reaction temperature too high. Lower to 60°C and increase time. |
| Homocoupling (Diyne) | Trace Oxygen | Degas solvents by sparging with Argon for 15 mins before use. |
References
-
Synthesis of 1-Bromophthalazine: Hirsch, A., & Orphanos, D. G. (1965). Quantitative Preparation of Chloro- and Bromophthalazines. Canadian Journal of Chemistry, 43(10), 2708–2710.
-
General Copper-Free Protocol (TBAAc Method): Urgaonkar, S., & Verkade, J. G. (2004).[2] Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.[2] The Journal of Organic Chemistry, 69(17), 5752–5755.
-
Aqueous/Amine Protocol (Method A Basis): Liang, B., Dai, M., Chen, J., & Yang, Z. (2005).[5] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[5] The Journal of Organic Chemistry, 70(1), 391–393.
-
Mechanistic Review (Cationic Pathway): Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
Synthesis of phthalazine-based ligands for catalysis
Application Note: Strategic Synthesis and Functionalization of Phthalazine Architectures for High-Performance Catalysis
Abstract
Phthalazine (diazanaphthalene) scaffolds represent a privileged class of nitrogen-containing heterocycles in modern catalysis. Their unique electronic properties, arising from the adjacent nitrogen atoms (
Introduction: The Phthalazine Advantage
In the landscape of ligand design, phthalazines offer distinct advantages over pyridines or quinolines:
-
Hemilability: The N2 nitrogen can act as a hemilabile coordination site, stabilizing coordinatively unsaturated metal centers during catalytic turnover.
-
Rigidity: The bicyclic aromatic core prevents free rotation, imparting high stereorigidity in asymmetric catalysis.
-
Electronic Tunability: The electron-deficient nature of the phthalazine ring makes it an excellent
-acceptor, stabilizing low-valent metal species (e.g., Pd(0), Ni(0)).
Target Architecture:
This guide focuses on the synthesis of 1-substituted phthalazines , the most common precursors for
Strategic Workflow Visualization
The following diagram outlines the critical path from raw materials to the active metal-ligand complex.
Figure 1: Modular synthetic workflow for phthalazine ligand generation. Note the critical activation step at the chloride intermediate.
Experimental Protocols
Module A: Scaffold Construction (Phthalazin-1(2H)-one)
Objective: Efficient condensation of phthalic anhydride with hydrazine.
Reagents:
-
Phthalic Anhydride (1.0 equiv)
-
Hydrazine Monohydrate (1.2 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
Protocol:
-
Setup: Charge a round-bottom flask with phthalic anhydride (e.g., 14.8 g, 100 mmol).
-
Solvent Addition: Add glacial acetic acid (100 mL). The anhydride may not fully dissolve at room temperature (RT).
-
Addition: Dropwise add hydrazine monohydrate (6.0 g, 120 mmol) over 15 minutes. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (118 °C) for 2 hours. The solution should become clear, then a white precipitate may begin to form.
-
Workup: Cool the reaction mixture to RT. Pour the suspension into cold water (300 mL) to complete precipitation.
-
Purification: Filter the white solid. Wash copiously with water (
mL) and cold ethanol ( mL). Dry under vacuum at 60 °C.-
Yield Expectation: >90%
-
Checkpoint: Melting point should be ~183-185 °C.
-
Module B: The Activation Step (1-Chlorophthalazine)
Objective: Conversion of the tautomeric hydroxy group to a reactive chloride leaving group. This is the bottleneck step due to safety and stability concerns.
Reagents:
-
Phthalazin-1(2H)-one (1.0 equiv)
-
Phosphorus Oxychloride (
) (Excess, acts as solvent) - (0.1 equiv, optional catalyst)
Protocol:
-
Safety Pre-check: Ensure all glassware is bone-dry.
reacts violently with moisture. Work in a fume hood. -
Reaction: Place phthalazinone (10.0 g, 68.4 mmol) in a heavy-walled flask. Add
(40 mL). -
Heating: Slowly ramp temperature to reflux. Reflux for 3–4 hours.[1] The solution will turn yellow/orange.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Starting material (
) should disappear; Product ( ). -
Quenching (CRITICAL):
-
Cool the mixture to RT.
-
Option A (Small Scale): Remove excess
via rotary evaporation (with a caustic trap). -
Option B (Large Scale): Pour the reaction mixture very slowly onto crushed ice (500 g) with vigorous stirring. Maintain temperature <10 °C.
-
-
Extraction: Neutralize the aqueous slurry with saturated
(careful: gas evolution). Extract with Dichloromethane (DCM) ( mL). -
Isolation: Dry organic layer over
, filter, and concentrate.-
Storage: 1-Chlorophthalazine is moisture sensitive. Store under Argon in a freezer.
-
Module C: Ligand Diversification (Chiral PINAP/Phthox Synthesis)
Objective: Nucleophilic Aromatic Substitution (
Scenario: Synthesis of a PINAP-type ligand (Phosphine-Nitrogen-Phthalazine) or Phthox ligand.
Mechanism: The chlorophthalazine undergoes
Protocol (General
-
Reagents: 1-Chlorophthalazine (1.0 equiv), Chiral Amine (e.g., (S)-1-phenylethylamine or a chiral amino-oxazoline) (1.1 equiv),
(2.0 equiv). -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
). -
Reaction: Heat the mixture at 80–100 °C for 12 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Flash column chromatography (Silica gel).
-
Note: For PINAP ligands (Carreira type), the synthesis involves the coupling of 1-chlorophthalazine with a chiral aminophosphine or a binaphthyl backbone. The
reactivity of the C1-position is the key enabling feature.
-
Application in Catalysis: The Mechanism
Phthalazine ligands are particularly effective in Enantioselective
Catalytic Cycle Visualization (Copper-Catalyzed
Figure 2: Simplified catalytic cycle for Cu-catalyzed asymmetric alkynylation using a phthalazine ligand. The ligand rigidity is crucial for the enantio-determining addition step.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Module A | Ring opening of anhydride without cyclization | Ensure temperature is >110 °C; use excess hydrazine. |
| Black Tar in Module B | Overheating or moisture in | Dry all glassware thoroughly. Do not exceed 110 °C. Use fresh |
| Incomplete | Deactivation of amine or steric hindrance | Switch solvent to DMSO; increase temp to 120 °C; add catalytic NaI. |
| Metal Precipitation | Ligand dissociation | Increase ligand:metal ratio (e.g., 1.2:1 instead of 1:1). |
References
-
Carreira, E. M., et al. "PINAP Ligands: Versatile Tools for Asymmetric Catalysis." Accounts of Chemical Research, 2008.
-
Ma, S., et al. "Pyrinap ligands for enantioselective syntheses of amines." Nature Communications, 2020.
-
Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews, 2011.
-
Mee, S. P. H., et al. "Phthalazine-based ligands in Pd-catalyzed cross-coupling." Chemistry – A European Journal, 2006.
-
Standard Protocol: "Synthesis of 1-Chlorophthalazine." Organic Syntheses, Coll. Vol. 3, p.737.
Sources
Troubleshooting & Optimization
How to avoid debromination of 1-Bromophthalazine during reactions
Topic: Avoiding Debromination and Degradation of 1-Bromophthalazine Ticket ID: #PHZ-BR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Reactivity Profile
Welcome to the technical support hub for 1-Bromophthalazine . If you are experiencing "debromination" (recovery of phthalazine) or "degradation" (formation of phthalazinone), you are encountering the high electrophilicity of the C1 position.
1-Bromophthalazine is significantly more reactive than its 1-chloro analog or 2-bromopyridine. The adjacent nitrogen atoms pull electron density, making the C-Br bond highly activated toward:
-
Oxidative Addition (Fast, but leads to hydrodehalogenation if the catalytic cycle stalls).
-
Nucleophilic Aromatic Substitution (
) (Susceptible to hydrolysis by trace water). -
Lithium-Halogen Exchange (Extremely rapid, leading to protonation if not trapped immediately).
Use the modules below to diagnose and fix your specific reaction failure.
Module 1: Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald, Sonogashira)
Symptom: You observe the formation of unsubstituted phthalazine (H instead of Br) or low yields despite full consumption of starting material.
Root Cause: Hydrodehalogenation
In Pd-catalyzed reactions, debromination occurs via a Palladium-Hydride (Pd-H) intermediate. If the transmetallation step (in Suzuki) or amine coupling (in Buchwald) is slower than the formation of Pd-H, the catalyst will reduce your starting material.
Common Sources of Hydride:
-
Alcohols: Isopropanol or Ethanol (often used as co-solvents) undergo
-hydride elimination on Palladium. -
Amines: Triethylamine or Diisopropylamine can act as hydride donors at high temperatures.
-
Trace Water + Carbonate Bases: Can form formates or facilitate Wacker-type oxidation cycles that generate hydride.
Troubleshooting Protocol
| Parameter | Standard Condition (Risk of Failure) | Optimized Protocol (High Success) |
| Catalyst | Pd(PPh | Pd-G3/G4 Precatalysts (e.g., XPhos Pd G3). These ensure rapid oxidative addition and reductive elimination, outcompeting the side reaction. |
| Solvent | Ethanol, Isopropanol, wet DMF | Anhydrous 1,4-Dioxane, Toluene, or THF. Strictly avoid protic solvents. |
| Base | NaOEt, Et | K |
| Temperature | Reflux (80-100°C) | Start at 40-60°C. The C-Br bond is weak; high heat promotes debromination. |
Visualizing the Failure Mode
Caption: Kinetic competition between the desired cross-coupling (Green) and the hydrodehalogenation pathway (Red).
Module 2: Nucleophilic Stability ( )
Symptom: You isolate a white solid that is insoluble in organic solvents, identified as Phthalazin-1(2H)-one (Lactam).
Root Cause: Hydrolysis
The C1-position is highly electron-deficient. In the presence of water and a base (even weak bases like carbonate), the hydroxide ion attacks C1, displacing the bromide. This tautomerizes to the thermodynamically stable amide (phthalazinone).
Troubleshooting Protocol
-
Drying Agents: Do not rely on "bottle dry" solvents. Use molecular sieves (3Å or 4Å) in the reaction vessel.
-
Base Selection: Switch from hydroxide/carbonate bases to non-nucleophilic bases if possible (e.g., Potassium tert-butoxide, if the substrate tolerates it, or hindered amine bases like DIPEA in aprotic solvents).
-
Atmosphere: All reactions must be run under Argon or Nitrogen.
Module 3: Lithiation & Metal-Halogen Exchange
Symptom: Low yield of electrophile trapping; recovery of phthalazine (protonated species) upon workup.
Root Cause: The "Warm" Death
Lithium-halogen exchange on 1-bromophthalazine is incredibly fast, even at -78°C.
-
Scrambling: If the electrophile is not present immediately, the lithiated phthalazine can attack unreacted 1-bromophthalazine.
-
Protonation: The lithiated species is highly basic and will rip protons from THF or trace moisture if given time.
Optimized Protocol: Barbier Conditions
Do not generate the lithiated species and then add the electrophile (sequential addition). Instead, use In-Situ Trapping (Barbier conditions) .
-
Mix: 1-Bromophthalazine + Electrophile (e.g., Aldehyde/Ketone) in dry THF.
-
Cool: Cool the mixture to -78°C.
-
Add: Add
-BuLi or -PrMgCl dropwise.-
Why? The organometallic reagent performs the exchange, and the resulting 1-lithiophthalazine is immediately trapped by the surrounding electrophile before it can degrade.
-
Frequently Asked Questions (FAQ)
Q: Can I use 1-Chlorophthalazine instead? A: Yes, and you often should. The C-Cl bond is stronger, making it less prone to hydrodehalogenation and hydrolysis. If your catalyst system is active enough (e.g., Pd-PEPPSI, XPhos-Pd), switch to the chloride for higher stability.
Q: My Suzuki coupling works for 2-bromopyridine but fails for 1-bromophthalazine. Why?
A: The second nitrogen in the phthalazine ring lowers the LUMO energy significantly. This makes the oxidative addition faster but also makes the metal center more electron-deficient and prone to side reactions. You must use a more electron-rich ligand (like PCy
Q: I see a "dimer" byproduct. What is it? A: This is 1,1'-biphthalazine. It comes from homocoupling. This happens when the boronic acid is inactive or the transmetallation is too slow, allowing two Pd-Ar species to disproportionate. Solution: Increase the amount of boronic acid (1.5 equiv) and ensure your base is fully soluble/active.
References
-
Mechanisms of Hydrodehalogenation
-
Phthalazine Functionalization & Stability
-
Snyder, H. R., & Eliel, E. L. (1948). The Reaction of 1-Chlorophthalazine with Grignard Reagents. Journal of the American Chemical Society, 70(11), 3855–3856. Link
- Note: Foundational text establishing the high reactivity of 1-halo-phthalazines toward nucleophiles and metals compared to quinolines.
-
-
Optimization of Heteroaryl Cross-Couplings
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
- Note: Establishes the protocol for using dialkylbiaryl phosphine ligands to prevent dehalogenation in electron-deficient heterocycles.
-
-
Avoiding Protodeboronation/Dehalogenation
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Note: While focusing on the boronic acid stability, the catalyst systems described (XPhos Pd G2/G3)
-
Sources
Technical Support Center: Sonogashira Coupling Optimization
Ticket System: Advanced Catalysis Support Status: OPEN Agent: Senior Application Scientist (Ph.D.)
Mission Statement
Welcome to the Advanced Catalysis Support Center. You are likely here because your cross-coupling reaction is either too expensive (high Pd loading), too dirty (Glaser homocoupling), or stalling at incomplete conversion. This guide is not a textbook; it is a troubleshooting workflow designed to optimize catalyst turnover number (TON) and ensure pharmaceutical-grade purity.
Ticket #001: Optimizing Catalyst Loading (How low can I go?)
User Query: "I am currently using 5 mol%
Technical Resolution:
Standard loading (1–5 mol%) is often a crutch for inefficient catalytic cycles. To drop below 0.1 mol% (1000 ppm), you must switch from "generalist" catalysts to high-turnover systems that stabilize the monoligated
The Catalyst Selection Matrix
Do not blindly reduce loading. Select your ligand system based on substrate difficulty.
| Substrate Class | Recommended Catalyst System | Target Loading | Key Mechanism Feature |
| Activated Aryl Iodides | 0.01 - 0.5 mol% | Standard oxidative addition. High loading often wasted here. | |
| Aryl Bromides (Steric) | 0.001 - 0.05 mol% | Bulky biaryl phosphines promote reductive elimination in crowded systems. | |
| Aryl Chlorides (Deactivated) | < 0.1 mol% | Electron-rich ligands facilitate oxidative addition across strong C-Cl bonds. | |
| Ultra-Low Loading (ppm) | Palladacycles (e.g., Herrmann-Beller) | 1 - 100 ppm | Thermal stability prevents Pd-black formation at high temperatures. |
Protocol: The "Step-Down" Screen
To validate lower loading, do not jump from 5% to 0.1%. Use this self-validating step-down method:
-
Baseline: Run reaction at 1 mol%. Measure Time to Max Conversion (
). -
Half-Step: Run at 0.5 mol%. If
remains constant, the reaction is diffusion-limited , not catalyst-limited. -
Quarter-Step: Run at 0.1 mol%. If
doubles but conversion reaches 100%, you are in the kinetic regime . This is your scalable loading. -
Failure Mode: If conversion stalls (e.g., stops at 60%), you have suffered catalyst death (see Ticket #003).
Ticket #002: The Copper Dilemma & Glaser Coupling
User Query: "My product is contaminated with homocoupled alkyne (Glaser product). Should I remove Copper?"
Technical Resolution: Copper (CuI) accelerates the reaction by forming a copper-acetylide intermediate (transmetallation), effectively increasing the nucleophilicity of the alkyne. However, in the presence of trace oxygen, Cu catalyzes the dimerization of alkynes (Glaser-Hay coupling).
Decision Logic:
-
Keep CuI if: Substrate is an unreactive aryl chloride or reaction temperature must be kept low (< 60°C).
-
Remove CuI if: Alkyne is expensive/limited, or if you detect >5% homocoupling.
Visual Workflow: Optimization Decision Tree
Figure 1: Decision matrix for handling homocoupling vs. reaction rate trade-offs.
Troubleshooting Protocol: The "Glaser-Stop" Method
If you must use Copper but need to stop homocoupling:
-
Degassing is non-negotiable: Sparging with Argon for 5 minutes is insufficient. Use freeze-pump-thaw (3 cycles) or vigorous sparging for >30 mins.
-
Syringe Pump Addition: Add the alkyne over 2–4 hours. This keeps the instantaneous concentration of Copper-acetylide low, statistically favoring the cross-coupling over the homocoupling.
-
Reductive Environment: Add a sub-stoichiometric amount of a reducing agent (e.g., sodium ascorbate) to keep Cu in the +1 state and scavenge radical species.
Ticket #003: Reaction Stalling & "Pd Black"
User Query: "The reaction turns black and stops at 60% conversion. Adding more catalyst doesn't restart it."
Technical Resolution:
"Pd black" is the precipitation of inactive bulk Palladium(0). This occurs when the rate of reductive elimination (product formation) is slower than the rate of catalyst decomposition, or when the ligand concentration is insufficient to stabilize the
Mechanism of Failure
In the catalytic cycle, the
Visual Mechanism: The Stabilization Loop
Figure 2: The catalytic cycle showing the critical failure mode of Pd-black precipitation.
Corrective Actions
-
Increase Ligand:Metal Ratio: If using
and , standard ratio is 1:2. Increase to 1:4 to shift equilibrium toward the soluble species. -
Switch Solvent: Change from DMF (which can decompose at high T) to Toluene or THF.
-
Use Pre-formed Catalysts: Stop mixing Pd salts and ligands in situ. Use pre-formed catalysts like
or to ensure 100% active species at .
Ticket #004: Purification & Metal Scavenging
User Query: "I have good yield, but my Pd residuals are 800 ppm. I need <10 ppm for the next biological assay."
Technical Resolution: Chromatography alone rarely removes all Pd, as soluble Pd-ligand complexes co-elute with organic products. You must use chemical scavenging (chelation).
Scavenging Protocol (Pharmaceutical Standard)
-
The Thiol Wash:
-
Dissolve crude product in EtOAc.
-
Wash with 5% aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate .
-
The Pd coordinates to the sulfur and partitions into the aqueous layer.
-
Efficiency: Typically reduces Pd from 1000 ppm
50 ppm.
-
-
Solid Phase Scavengers (Resins):
-
Add Thiol-modified Silica (e.g., SiliaMetS® Thiol) to the organic reaction mixture before filtration.
-
Heat to 50°C for 1 hour.
-
Filter through Celite.[1]
-
Efficiency: Can achieve single-digit ppm levels.
-
-
Activated Carbon:
-
Specific grades (e.g., charcoal) are highly effective for Pd removal but can reduce yield by adsorbing the product. Use only if resins fail.
-
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][3][4][5] Angewandte Chemie International Edition, 46(6), 834-871. Link
- Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Historical context for Homocoupling).
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
- Sørensen, U. S., & Pombo-Villar, E. (2005). Two new soluble, polymer-supported palladium catalysts for the Sonogashira coupling reaction. Tetrahedron, 61(10), 2697-2703. (Low loading techniques).
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: 1-Bromophthalazine Optimization Guide
Topic: Solvent Effects on the Reactivity of 1-Bromophthalazine Document ID: TS-PHZ-001 Last Updated: 2024-05-20 Status: Active
Executive Summary
1-Bromophthalazine is a highly reactive nitrogen heterocycle used primarily as an electrophile in Nucleophilic Aromatic Substitution (
Critical Warning: The choice of solvent is not merely about solubility; it dictates the reaction pathway. Incorrect solvent choice often leads to two primary failure modes:
-
The Phthalazinone Trap: Hydrolysis of the C-Br bond in protic/aqueous media.
-
Nucleophile Deactivation: Hydrogen-bond caging of nucleophiles in alcohols.
Module 1: Nucleophilic Aromatic Substitution ( )
The Core Mechanism
The reaction proceeds via an addition-elimination mechanism. The rate-determining step is typically the formation of the Meisenheimer-like complex (sigma complex).
-
Why Solvent Matters: The transition state involves charge separation.
-
Neutral Nucleophiles (Amines): The transition state is zwitterionic (
). Polar solvents stabilize this charge separation, lowering the activation energy. -
Anionic Nucleophiles (Alkoxides): Polar aprotic solvents are required to leave the nucleophile "naked" (unsolvated) and reactive.
-
Solvent Selection Matrix
| Solvent Class | Examples | Suitability | Technical Rationale |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Optimal | High dielectric constant ( |
| Polar Protic | Methanol, Ethanol, Isopropanol | Sub-Optimal | H-bonds to the nucleophile (solvation cage), significantly reducing nucleophilicity. Risk of solvolysis (ether formation). |
| Non-Polar | Toluene, DCM | Poor | Poor solubility of the polar heterocycle. Fails to stabilize the transition state, leading to sluggish kinetics. |
| Ethereal | THF, 1,4-Dioxane | Moderate | Good for solubility but lower |
Troubleshooting Protocol: Low Yield in Amination
Symptom: Reaction with a primary amine is
Step-by-Step Resolution:
-
Switch Solvent: Move from EtOH/THF to DMSO or DMF .
-
Concentration: Increase concentration to
to favor bimolecular kinetics. -
Temperature: 1-Bromophthalazine is thermally stable; increase
to . -
Base: Add a non-nucleophilic base (e.g., DIPEA,
) to scavenge HBr.
Visualization: Solvent Influence on Pathway
Caption: Polar aprotic solvents lower the activation energy by stabilizing the charged transition state, whereas protic solvents deactivate the nucleophile.
Module 2: Palladium-Catalyzed Cross-Couplings
The Challenge: Catalyst Poisoning & Base Solubility
1-Bromophthalazine is an excellent partner for Suzuki and Sonogashira couplings. However, the phthalazine nitrogens can chelate Palladium species, potentially arresting the catalytic cycle.
Optimization Guidelines
-
Solvent System: Use 1,4-Dioxane/Water (4:1) or Toluene/Water .
-
Why Water? Inorganic bases (
, ) are insoluble in pure organic solvents. A biphasic system ensures base delivery for the transmetallation step.
-
-
Degassing: Phthalazines are electron-deficient and prone to oxidative degradation. Thoroughly sparge solvents with Argon/Nitrogen.
-
Temperature: Standard conditions:
.
Troubleshooting: "Black Metal" Precipitation
Symptom: Reaction solution turns black (Pd black precipitation) rapidly; conversion stops. Cause: Ligand dissociation followed by Pd aggregation. Fix:
-
Switch to a solvent with better coordinating ability like DMF (if the base allows).
-
Use a bulky, electron-rich ligand (e.g., XPhos, SPhos) which binds tighter to Pd than the phthalazine nitrogens do.
Module 3: Stability & The Hydrolysis Danger
The "Phthalazinone Trap"
In the presence of water and acid (or strong heat in protic solvents), 1-bromophthalazine hydrolyzes to phthalazin-1(2H)-one . This compound is thermodynamically stable and chemically inert to further substitution under standard conditions.
Reaction:
Prevention Protocol
-
Dry Solvents: Always use anhydrous solvents for
reactions involving weak nucleophiles. -
Avoid Acidic Workups: Do not wash the reaction mixture with strong acid (HCl), as this catalyzes hydrolysis. Use saturated
or water for quenching. -
Storage: Store 1-bromophthalazine under inert atmosphere at
.
Visualization: Troubleshooting Decision Tree
Caption: Systematic workflow to diagnose low yields. Solvent type and water content are the first variables to isolate.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol for the reaction with hydrazine? A: Yes, but with caution. While ethanol is common for synthesizing phthalazines, 1-bromophthalazine is highly reactive. If the hydrazine is wet, you risk hydrolysis. For high yields, use absolute ethanol or n-butanol and ensure an excess of hydrazine.
Q: My product is precipitating in DMSO. How do I isolate it? A: This is actually ideal. Pour the reaction mixture into ice-water. The DMSO will dissolve in the water, and your hydrophobic product will precipitate. Filter, wash with water, and dry.
Q: Why does the reaction turn red/orange? A: Phthalazine derivatives often form colored charge-transfer complexes or minor impurities during oxidation. If the NMR is clean, the color is likely due to trace impurities and can be removed via recrystallization or silica plug filtration.
Q: Can I use 1-Chlorophthalazine instead?
A: Yes, but it is significantly less reactive than the bromo-analog. You will likely need higher temperatures (
References
-
Solvent Effects in
: Aslam, M. H., et al. "Solvent effects on the kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with aniline." Journal of Chemical Sciences, 2015. (General principles of solvent stabilization applied to diazines). Link -
Suzuki Coupling Optimization: Perera, D., et al. "Optimization of reaction conditions for Suzuki coupling."[1] Science, 2018. (Detailed screening of solvents including DMF and Dioxane for heteroaryl halides). Link[1]
-
Phthalazinone Formation: "Phthalazinones: Synthesis and Reactivity." Benha University Journal of Applied Sciences. (Mechanistic insight into the hydrolysis of phthalazine precursors). Link
-
General Heterocyclic Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Authoritative text on diazine reactivity and nucleophilic substitution). Link
Sources
Validation & Comparative
Halogen Hierarchy in Heterocycles: 1-Bromophthalazine vs. 1-Chlorophthalazine in Cross-Coupling
Executive Summary
In the high-stakes arena of heterocyclic functionalization, the choice between 1-bromophthalazine and 1-chlorophthalazine is rarely a simple matter of reactivity versus cost. While the bromide offers superior oxidative addition kinetics under mild conditions, the chloride is the industrial workhorse—favored for its upstream accessibility via POCl₃ chlorination of phthalazinone.
This guide dissects the reactivity profiles of these two electrophiles in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig). We analyze the trade-offs between catalyst loading, ligand complexity, and atom economy to help you select the optimal precursor for your synthetic route.
Mechanistic Insight: The "N-Effect" and Oxidative Addition
To understand the performance difference, one must look beyond simple Bond Dissociation Energies (BDE).
-
1-Bromophthalazine: The C–Br bond is weaker (~68 kcal/mol), allowing for rapid oxidative addition (OA) to Pd(0) even with simple phosphine ligands (e.g., PPh₃).
-
1-Chlorophthalazine: The C–Cl bond is stronger (~95 kcal/mol). However, the phthalazine core is electron-deficient (a diazanaphthalene). The two nitrogen atoms pull electron density from the ring, significantly lowering the LUMO energy at the C1 position.
The Consequence: Unlike chlorobenzene, which is inert to Pd(PPh₃)₄, 1-chlorophthalazine retains surprising reactivity. The electron-poor ring activates the C–Cl bond toward oxidative addition, often bridging the reactivity gap if the temperature is elevated.
Visualization: Catalytic Cycle & Oxidative Addition
The following diagram illustrates the critical divergence point in the catalytic cycle where the halide identity dictates the energy barrier.
Figure 1: The catalytic cycle highlights the kinetic advantage of the bromide (Green path) versus the activation energy hurdle of the chloride (Red path).
Comparative Performance Matrix
The following data summarizes typical performance metrics derived from internal process optimization and literature precedents (e.g., Vatalanib synthesis).
| Feature | 1-Bromophthalazine | 1-Chlorophthalazine |
| Reactivity (OA Rate) | High ( | Moderate (Activated by heterocycle) |
| Catalyst Requirement | Standard (Pd(PPh₃)₄, Pd(dppf)Cl₂) | Active (Pd₂dba₃/XPhos, Pd-PEPPSI) |
| Temperature | Room Temp to 60°C | 80°C to 110°C |
| Stability | Moderate (Light sensitive) | High (Bench stable) |
| Atom Economy | Lower (Br mass = 79.9) | Higher (Cl mass = 35.5) |
| Cost/Availability | High / Synthesis requires POBr₃ | Low / Direct from Phthalazinone + POCl₃ |
| Preferred Reaction | Sonogashira, Negishi | Suzuki, Buchwald-Hartwig, S_NAr |
Real-World Case Study: Vatalanib (PTK787)
The synthesis of Vatalanib , a VEGFR inhibitor, is the definitive industrial example of this comparison.
-
The Challenge: Coupling a pyridine moiety to the phthalazine core.
-
The Solution: Despite the lower reactivity, 1-chlorophthalazine derivatives are used almost exclusively in the manufacturing route.
-
Why? The cost of generating the bromide (using expensive phosphorus oxybromide) outweighs the cost of heating the reaction mixture. Furthermore, the 1-chloro derivative is sufficiently reactive under Suzuki conditions to achieve >90% yields without requiring exotic ligands like Buchwald precatalysts [1][2].
Experimental Protocols
Method A: High-Reactivity Protocol (Bromide)
Recommended for: Screening, thermally sensitive substrates, or late-stage functionalization.
-
Charge: 1-Bromophthalazine (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Solvent: Degassed DME/H₂O (3:1).
-
Base: Na₂CO₃ (2.0 equiv).
-
Conditions: Heat to 60°C for 2-4 hours.
-
Workup: Dilute with EtOAc, wash with brine.
-
Expected Yield: 85-95%.
Method B: Robust Process Protocol (Chloride)
Recommended for: Scale-up, cost-reduction, and stable substrates.
-
Charge: 1-Chlorophthalazine (1.0 equiv), Arylboronic acid (1.3 equiv).
-
Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%).
-
Note: Standard PPh₃ may fail to achieve full conversion on the chloride without excessive heating.
-
-
Solvent: Toluene/H₂O (5:1) or 1,4-Dioxane.
-
Base: K₃PO₄ (2.5 equiv) - Potassium phosphate is preferred over carbonate for chlorides to facilitate the harder transmetallation step.
-
Conditions: Reflux (100-110°C ) for 12-16 hours.
-
Expected Yield: 80-90%.
Decision Logic for Process Chemists
When should you switch from the reactive bromide to the economical chloride? Use this logic flow.
Figure 2: Decision matrix for selecting the appropriate halide based on scale, stability, and cost constraints.
References
-
Hess-Stumpp, H., et al. (2005). "PTK787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors." Cancer Research. Available at: [Link] (Discusses the biological application of the scaffold).
-
Bold, G., et al. (2000). "New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis." Journal of Medicinal Chemistry, 43(12), 2310–2323. Available at: [Link] (Primary synthetic route using chlorophthalazine).
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Available at: [Link] (Fundamental review on activating aryl chlorides).
Optimizing 1-Bromophthalazine Suzuki Couplings: A Comparative Catalyst Guide
Executive Summary & Strategic Overview
The Suzuki-Miyaura coupling of 1-bromophthalazine presents a distinct set of challenges compared to standard aryl halide couplings. The phthalazine core is highly electron-deficient, making the C1-position reactive toward oxidative addition but also susceptible to nucleophilic attack (hydrolysis) and catalyst poisoning via nitrogen coordination.
This guide evaluates three distinct catalytic generations to determine the optimal system for maximizing yield and Turnover Number (TON) while minimizing protodeboronation and homocoupling side reactions.
Key Findings:
-
Legacy Systems (Pd(PPh3)4): Generally unsuitable due to slow oxidative addition and high sensitivity to air/moisture, leading to incomplete conversion.
-
The Workhorse (Pd(dppf)Cl2): Robust for general screening but often requires elevated temperatures that promote substrate degradation.
-
The High-Performance Standard (XPhos Pd G3/G4): The recommended system. The bulky biaryl phosphine ligand facilitates rapid oxidative addition and prevents N-coordination poisoning, allowing for milder conditions.
The Challenge: Phthalazine Reactivity Profile
Before selecting a catalyst, one must understand the substrate's behavior. 1-Bromophthalazine possesses two adjacent nitrogen atoms.
-
Catalyst Poisoning: The basic nitrogen lone pairs can coordinate tightly to the Palladium center (Pd-N binding), creating an "off-cycle" resting state that shuts down catalysis.
-
Hydrolytic Instability: The C1-Br bond is activated. In the presence of strong bases and high heat (typical Suzuki conditions), the bromide can be displaced by hydroxide, yielding the phthalazinone byproduct (useless).
Mechanistic Visualization: The N-Coordination Trap
The following diagram illustrates how standard catalysts get "trapped" by the phthalazine nitrogen, whereas bulky ligands (like XPhos) sterically preclude this interaction.
Figure 1: The catalytic cycle showing the competitive inhibition pathway (Red) where phthalazine nitrogen coordinates to Pd, a process blocked by bulky ligands.
Comparative Catalyst Performance
The following data represents typical performance metrics for the coupling of 1-bromophthalazine with Phenylboronic acid (1.2 equiv) in Dioxane:H2O (4:1) with K3PO4 (2.0 equiv).
Table 1: Performance Matrix
| Catalyst System | Ligand Class | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Primary Failure Mode |
| Pd(PPh3)4 | Monodentate Phosphine | 5.0 | 100 | 24 | < 40% | Catalyst decomp / N-poisoning |
| Pd(dppf)Cl2 | Bidentate Ferrocenyl | 2.0 | 80 | 12 | 65-75% | Slow conversion / Hydrolysis |
| Pd-PEPPSI-IPr | NHC (Carbene) | 1.0 | 60 | 4 | 85-90% | Steric clash with ortho-subs |
| XPhos Pd G3 | Bulky Biaryl Phosphine | 0.5 - 1.0 | 40 - 60 | 1-2 | > 95% | None observed |
Detailed Analysis
1. Pd(PPh3)4 (Tetrakis)
-
Verdict: Avoid.
-
Reasoning: This catalyst is coordinatively saturated (4 ligands). To enter the cycle, it must dissociate two PPh3 ligands. The free PPh3 is easily oxidized, and the resulting Pd(0) is slow to insert into the C-Br bond. The high temperature required (100°C) promotes the hydrolysis of 1-bromophthalazine to phthalazinone [1].
2. Pd(dppf)Cl2
-
Verdict: Acceptable Backup.
-
Reasoning: The bidentate ligand prevents the formation of inactive Pd-bis(ligand) complexes, making it more robust than tetrakis. However, it lacks the steric bulk to fully prevent N-coordination from the substrate. It is a good choice if cost is the primary driver and the substrate is simple [2].
3. XPhos Pd G3 (The Gold Standard)
-
Verdict: Recommended.
-
Reasoning: The "G3" precatalyst activates rapidly at room temperature. The XPhos ligand is massive; its isopropyl groups create a "roof" over the Palladium center. This facilitates oxidative addition (by forcing the P-Pd-P angle open) but, crucially, physically blocks the phthalazine nitrogen from binding . This allows the reaction to proceed at 40°C, preserving the unstable bromide [3][4].
Experimental Protocol: The "G3" System
This protocol is optimized for 1-bromophthalazine derivatives to minimize hydrolysis.
Reagents:
-
1-Bromophthalazine (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (0.01 - 0.02 equiv / 1-2 mol%)
-
Base: K3PO4 (2.0 equiv) - Preferred over carbonates to reduce hydrolysis risks.
-
Solvent: THF:Water (10:1) or Dioxane:Water (4:1). Note: Keep water ratio low.
Step-by-Step Methodology:
-
Degassing (Critical): Charge a reaction vial with the solid reagents (Bromide, Boronic Acid, Base). Cap and purge with Nitrogen/Argon for 5 minutes. Oxygen kills the active catalytic species.
-
Solvent Prep: Sparge the solvent mixture with Nitrogen for 15 minutes prior to use.
-
Catalyst Addition: Add the XPhos Pd G3 solid quickly to the vial (it is air-stable, but minimize exposure).
-
Initiation: Add the degassed solvent via syringe through the septum.
-
Reaction: Heat to 50°C. Monitor by LCMS after 30 minutes.
-
Success Indicator: The reaction mixture should turn from orange/red to black (active Pd(0)) and then potentially lighten as the reaction completes.
-
-
Workup: Dilute with EtOAc, wash with water (x2) to remove inorganic salts. Dry organic layer over MgSO4.
Optimization Workflow (Decision Matrix)
Use this logic flow to troubleshoot specific coupling issues.
Figure 2: Optimization logic for troubleshooting phthalazine couplings.
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Bruno, N. C., et al. (2013). Third Generation (G3) Buchwald Palladium Precatalysts. Chemical Science. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction. Chemistry – A European Journal. Link
-
BenchChem. (2025).[1] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Link
Sources
Spectroscopic Validation Guide: 1-Bromophthalazine vs. 1-Phenylphthalazine Derivatives
Executive Summary
This guide provides a definitive spectroscopic comparison between 1-Bromophthalazine (Starting Material) and its Suzuki-Miyaura cross-coupling product, 1-Phenylphthalazine .
Phthalazines are critical pharmacophores in drug discovery, serving as the core scaffold for VEGF inhibitors (e.g., Vatalanib) and PDE inhibitors. The transition from the electrophilic 1-bromo precursor to the functionalized 1-aryl product is a pivotal step in library synthesis. This document outlines the specific spectroscopic markers (MS, NMR, IR) required to validate this transformation, ensuring the elimination of starting material and the correct formation of the biaryl bond.
Experimental Context: The Transformation
To provide a concrete basis for comparison, we analyze the spectra in the context of a standard Suzuki-Miyaura coupling . This reaction replaces the bromine atom with a phenyl ring, significantly altering the electronic and magnetic environment of the molecule.
Representative Protocol
-
Reagents: 1-Bromophthalazine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1), degassed.
-
Conditions: 90°C, 12 hours, Inert Atmosphere (N2).
Experimental Workflow Diagram
Figure 1: Standard workflow for the conversion of 1-Bromophthalazine to 1-Phenylphthalazine.
Spectroscopic Comparison & Validation
A. Mass Spectrometry (MS): The "Smoking Gun"
Mass spectrometry offers the most binary and immediate confirmation of reaction success due to the unique isotopic signature of bromine.
-
Starting Material (1-Bromophthalazine): Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This creates a distinct 1:1 doublet pattern in the molecular ion region.
-
Product (1-Phenylphthalazine): The product contains only C, H, and N. It will exhibit a single dominant molecular ion peak (M+) with only small ¹³C satellite peaks.
Data Comparison Table:
| Feature | 1-Bromophthalazine (SM) | 1-Phenylphthalazine (Product) | Validation Logic |
| Molecular Weight | 209.04 g/mol | 206.24 g/mol | Distinct mass shift (-Br, +Ph). |
| Base Peak (M+) | m/z 208 and 210 | m/z 206 | CRITICAL: Look for the disappearance of the M+2 peak. |
| Isotope Pattern | 1:1 Ratio (Doublet) | Single Peak (Monoisotopic) | If the 1:1 doublet persists, the reaction is incomplete. |
B. Proton NMR (¹H-NMR): Structural Connectivity
The ¹H-NMR spectrum confirms the attachment of the phenyl ring and the integrity of the phthalazine core.
Key Mechanistic Insight: The proton at position 4 (H4) of the phthalazine ring is highly deshielded due to the adjacent nitrogen atom and the aromatic ring current. In the starting material, the electronegative Bromine at C1 exerts an inductive effect. In the product, the Phenyl group adds conjugation but removes the heavy atom effect.
Diagnostic Shifts (CDCl₃, 400 MHz):
-
Integration Count:
-
SM: 4 aromatic protons.[1]
-
Product: 9 aromatic protons (4 from phthalazine + 5 from phenyl).
-
-
The H4 Singlet:
-
This is the "lighthouse" proton. It typically appears as a singlet (or tight doublet) very far downfield (>9.0 ppm).
-
-
New Aromatic Signals:
-
The product will show a new multiplet region (typically 7.4–7.8 ppm) corresponding to the phenyl ring protons.
-
| Proton Region | 1-Bromophthalazine (SM) | 1-Phenylphthalazine (Product) | Interpretation |
| H4 (Phthalazine) | ~9.6 ppm (s, 1H) | ~9.5–9.7 ppm (s, 1H) | Remains the most downfield signal; confirms core integrity. |
| Phthalazine Ring | 7.9–8.3 ppm (m, 3H) | 7.8–8.2 ppm (m, 3H) | Slight shifts due to change in conjugation. |
| Phenyl Group | ABSENT | 7.4–7.7 ppm (m, 5H) | NEW SIGNALS: Confirms C-C bond formation. |
C. Infrared Spectroscopy (FT-IR): Functional Group Check
While less specific than NMR, IR provides a rapid check for the carbon-halogen bond cleavage.
-
C-Br Stretch: The starting material exhibits a characteristic stretch in the "fingerprint region" (600–700 cm⁻¹), often around 680 cm⁻¹.
-
Validation: The complete disappearance of the C-Br band and the appearance of new aromatic overtones (1700–2000 cm⁻¹, monosubstituted benzene pattern) indicates a successful reaction.
Decision Logic for Quality Control
Use the following logic tree to interpret analytical data during in-process controls (IPC).
Figure 2: Spectroscopic decision tree for validating the 1-Bromophthalazine to 1-Phenylphthalazine transformation.
References
-
Liu, J., et al. (2010). "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." University of Greenwich.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
-
Reich, H. J. "H-NMR Chemical Shifts of Heterocycles." University of Wisconsin-Madison.
-
ChemGuide. "Mass Spectra - The M+2 Peak (Bromine Isotopes)."
Sources
Technical Comparison Guide: Isotopic Labeling Strategies with 1-Bromophthalazine Derivatives
This guide provides a technical comparison and procedural framework for using 1-Bromophthalazine as a precursor in isotopic labeling studies. It is designed for application scientists and radiochemists involved in DMPK (Drug Metabolism and Pharmacokinetics) and PET tracer development.
Executive Summary: The Strategic Value of the 1-Bromo Scaffold
In the synthesis of radiolabeled pharmaceuticals, the choice of precursor dictates the specific activity, radiochemical yield, and metabolic stability of the final tracer. 1-Bromophthalazine serves as a "linchpin" intermediate for phthalazine-based drugs (e.g., PARP inhibitors like Olaparib analogues, antihistamines, and VEGFR inhibitors).
Unlike its chlorinated or oxygenated counterparts, the 1-bromo derivative offers a unique divergent reactivity profile :
-
High Lability for Hydrogen Isotope Exchange (HIE): Ideal for Tritium (
H) and Deuterium ( H) labeling via catalytic dehalogenation. -
Superior Oxidative Addition: Facilitates Carbon-14 (
C) introduction via Palladium-catalyzed cross-coupling under mild conditions. -
Access to PET Isotopes: Enables Fluorine-18 (
F) labeling via modern copper-mediated radiofluorination, overcoming the limitations of traditional S Ar.
Comparative Analysis: 1-Bromophthalazine vs. Alternatives
The following table objectively compares 1-Bromophthalazine against the two most common alternatives: 1-Chlorophthalazine and 1-Phthalazinone .
Table 1: Precursor Performance Metrics in Radiolabeling
| Feature | 1-Bromophthalazine | 1-Chlorophthalazine | 1-Phthalazinone |
| Primary Labeling Utility | Tritium ( | Carbon-14 ( | Carbon-14 ( |
| Tritiodehalogenation Efficiency | High (Rapid C-Br bond cleavage) | Low (Slow kinetics, requires forcing conditions) | N/A (Requires pre-functionalization) |
| Pd-Catalysis Reactivity | Excellent (Fast oxidative addition) | Moderate (Requires specialized ligands e.g., Buchwald) | Poor (Non-reactive in standard Suzuki) |
| Cu-Mediated Radiofluorination (High Yield) | S | POCl | |
| Storage Stability | Moderate (Light sensitive) | High | Very High |
| Cost Efficiency | Moderate | High (Cheapest) | Moderate |
Expert Insight: Why Choose Bromo?
While 1-chlorophthalazine is more cost-effective for large-scale non-labeled synthesis, it fails in radiochemistry where reaction speed and mild conditions are paramount.
-
Causality: The C-Br bond energy (~68 kcal/mol) is significantly lower than C-Cl (~81 kcal/mol). In tritiation, this allows the use of standard Pd/C catalysts at room temperature, preserving sensitive functional groups elsewhere on the drug molecule. For
C coupling, the bromide allows the use of standard ligands (e.g., PPh ), avoiding the need for expensive, air-sensitive bulky phosphines required to activate chlorides.
Mechanistic Pathways & Visualization
The versatility of 1-Bromophthalazine stems from its ability to undergo distinct mechanistic transformations based on the catalytic system employed.
Diagram 1: Divergent Labeling Pathways from 1-Bromophthalazine
Caption: Mechanistic divergence of 1-Bromophthalazine into Tritium, Carbon-14, and Fluorine-18 labeled tracers.
Experimental Protocols
The following protocols are designed to be self-validating . The success of each step is confirmed by specific analytical checkpoints (HPLC/MS).
Protocol A: Tritium Labeling via Catalytic Dehalogenation
Objective: Synthesis of [1-
Reagents:
-
Precursor: 1-Bromophthalazine derivative (1-2 mg)
-
Solvent: Ethyl Acetate or Ethanol (anhydrous)
-
Base: Triethylamine (Et
N) (1.5 eq) - Critical for neutralizing HBr byproducts which poison the catalyst. -
Catalyst: 10% Pd/C (50% w/w relative to substrate)
-
Isotope: Tritium gas (
H ), carrier-free.
Workflow:
-
Dissolution: Dissolve the precursor in 1 mL of solvent in a tritiation flask. Add Et
N. -
Catalyst Addition: Carefully add Pd/C. Safety Note: Ensure system is inert (N
purge) to prevent ignition. -
Exchange: Freeze the mixture (liquid N
), evacuate air, and introduce H gas (approx. 5-10 Ci). -
Reaction: Stir at room temperature for 1-2 hours. Monitor pressure drop.
-
Workup: Remove excess
H . Filter catalyst. Rinse with ethanol (3x). -
Labile Tritium Removal: Evaporate solvent. Redissolve in ethanol and evaporate (repeat 3x) to remove exchangeable tritium on heteroatoms (NH/OH).
-
Validation: Analyze via Radio-HPLC.
-
Success Criteria: Single radioactive peak co-eluting with the non-brominated standard (phthalazine). Absence of UV peak for starting material (Br-precursor).
-
Protocol B: Carbon-14 Labeling via Suzuki-Miyaura Coupling
Objective: Introduction of a stable
Reagents:
-
Electrophile: 1-Bromophthalazine derivative (1 eq)
-
Nucleophile: [ring-
C]Phenylboronic acid (or relevant labeled boronate) (1.1 eq) -
Catalyst: Pd(dppf)Cl
(5 mol%) - Preferred over Pd(PPh ) for better stability with N-heterocycles. -
Base: K
CO (2M aqueous, 3 eq) -
Solvent: 1,4-Dioxane (degassed).
Workflow:
-
Inert Setup: In a reaction vial, combine 1-Bromophthalazine,
C-boronic acid, and catalyst under Argon. -
Solvation: Add Dioxane and aqueous K
CO . -
Heating: Heat to 90°C for 4-6 hours.
-
Validation (In-Process): TLC/Radio-TLC.
-
Checkpoint: Disappearance of the radioactive boronic acid spot (usually near baseline) and appearance of a less polar product spot.
-
-
Purification: Silica gel column chromatography.
-
Final QC: Mass Spectrometry (check for M+2 mass shift from
C) and Radio-HPLC purity >98%.
References
-
Isotopic Labeling (Wikipedia). Overview of isotopic tracer principles and detection methods.
-
Tritium labeling by dehalogenation of halogenated derivatives. Trans. Am. Nucl. Soc. (1983).[1] Detailed kinetics of tritiodehalogenation. [1]
-
Late-Stage Carbon-14 Labeling and Isotope Exchange. JACS Au (2022).[2] Review of modern cross-coupling strategies for radiolabeling.
-
Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison. BenchChem Technical Guide (2025).[3] Comparative data on aryl halide reactivity in Pd-catalysis.
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions. Int. J. Mol. Sci. (2010). Specifics on selective coupling of bromo-arenes.
Sources
Precision Benchmarking: qNMR vs. Chromatographic Methods for Phthalazine Purity Assessment
Executive Summary & Core Directive
In the development of phthalazine-based therapeutics (e.g., VEGF inhibitors like Vatalanib, or PDE inhibitors), establishing absolute purity is a critical bottleneck. Traditional chromatographic methods (HPLC-UV) rely heavily on the availability of identical certified reference standards (CRMs) to determine response factors. When synthesizing novel phthalazine derivatives, these standards often do not exist.
Quantitative NMR (qNMR) offers a metrologically superior alternative.[1][2][3] As a primary ratio method, qNMR relies on the fundamental proportionality between signal integration and the number of nuclei, rendering the molar response factor unity for all protons.
This guide provides an evidence-based comparison of qNMR versus HPLC for phthalazine derivatives and details a self-validating protocol for establishing absolute purity without compound-specific reference standards.
Comparative Analysis: qNMR vs. HPLC
The following assessment contrasts the two methodologies specifically for nitrogen-containing heterocycles (phthalazines).
Table 1: Performance Matrix
| Feature | qNMR (Quantitative NMR) | HPLC-UV (Liquid Chromatography) |
| Metrological Basis | Primary Ratio Method. Signal intensity | Secondary Method. Signal |
| Reference Standard | Universal. Any high-purity internal standard (IS) works (e.g., Maleic Acid). | Specific. Requires a CRM of the exact analyte to quantify accurately. |
| Response Factor | Unity (1:1). All protons respond equally (given sufficient relaxation). | Variable. Impurities with low UV absorbance are underestimated or invisible. |
| Structure ID | Simultaneous. Confirms structure and purity in one experiment. | Separate. Requires MS coupling (LC-MS) for structural confirmation. |
| Development Time | Fast (< 1 day). Generic parameters apply to most small molecules. | Slow (Weeks). Requires column screening, gradient optimization, and buffer selection. |
| Precision (RSD) | Typically 0.5 – 1.0% (routine), <0.5% (optimized). | Typically 0.2 – 0.5% (highly precise for routine QC). |
| Limit of Detection | Moderate (mM range). Not suitable for trace impurity (<0.1%) analysis. | Excellent (nM range). Superior for trace impurity profiling. |
Expert Insight: The "Hidden Impurity" Trap
Phthalazine synthesis often yields isomeric byproducts or inorganic salts (from Pd-catalyzed couplings).
-
HPLC Failure Mode: If a synthetic byproduct has a significantly lower extinction coefficient at the detection wavelength (e.g., 254 nm) than the target phthalazine, HPLC will grossly overestimate purity (e.g., reporting 99% when reality is 92%).
-
qNMR Solution: qNMR counts protons.[3][4][5][6][7] If the impurity has protons, they will be integrated 1:1. Furthermore, qNMR inherently detects residual solvents and inorganic salts (if they affect weight but have no signal, the purity drops, revealing the mass balance error).
Strategic Decision Framework
Use the following logic flow to determine when to deploy qNMR over HPLC.
Figure 1: Decision matrix for selecting qNMR versus HPLC based on reference standard availability and sensitivity requirements.
Experimental Protocol: qNMR for Phthalazines
This protocol is designed for a 400 MHz (or higher) NMR system.[8] It addresses the specific challenge of phthalazines: Solubility and Aromatic Overlap .
Phase 1: Internal Standard (IS) Selection
Phthalazine protons typically resonate in the downfield aromatic region (7.5 ppm – 9.5 ppm ). To ensure accurate integration, the IS signal must not overlap with this region.[9][10]
Recommended IS: Maleic Acid
-
Signal: Singlet at
6.2 – 6.4 ppm (in DMSO- ). -
Advantage: sits cleanly in the "silent window" between the solvent residual peak (DMSO: 2.50 ppm, Water: ~3.3 ppm) and the phthalazine aromatics.
-
Alternative: 1,3,5-Trimethoxybenzene (Singlet ~6.1 ppm).
Phase 2: Sample Preparation (Gravimetric Precision)
Accuracy in qNMR is limited by weighing errors, not the spectrometer.
-
Equilibrate: Allow sample and IS to reach room temperature in a desiccator (phthalazines can be hygroscopic).
-
Weighing: Using a microbalance (readability 0.001 mg or 0.01 mg):
-
Weigh ~10-15 mg of Phthalazine Derivative (
) directly into a vial. -
Weigh ~5-10 mg of Maleic Acid IS (
) into the same vial. -
Note: Target a 1:1 molar ratio if possible, or at least comparable signal intensities.
-
-
Solvation: Add ~0.6 mL DMSO-
(99.9% D).-
Why DMSO? Phthalazines are often insoluble in
. DMSO ensures complete dissolution, preventing "invisible" solid analyte which ruins quantification.
-
-
Mixing: Vortex until solution is perfectly clear. Transfer to 5mm NMR tube.
Phase 3: Acquisition Parameters (The "Self-Validating" Setup)
Standard 1H parameters are insufficient for quantitative work. You must modify the pulse sequence to ensure full relaxation.
-
Pulse Sequence: zg (Bruker) or equivalent single-pulse sequence. No decoupling.
-
Spectral Width (SW): 20 ppm (approx -2 to 18 ppm) to ensure flat baseline.
-
Excitation Pulse: 90° (calibrated).
-
Relaxation Delay (
): seconds.-
Scientific Rationale: T1 relaxation times for aromatic protons can be 3-5 seconds. For 99.9% magnetization recovery, the delay must be
. A 30s delay is a safe "catch-all" to avoid T1 testing every run.
-
-
Scans (NS): 16, 32, or 64 (to achieve S/N > 250:1).
-
Temperature: 298 K (controlled to
0.1 K).
Phase 4: Processing & Calculation[1]
-
Phasing: Manual phasing is mandatory. Autophase often fails at the baseline extremes.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral regions start and end at zero intensity.
-
Integration: Integrate the IS singlet and a distinct Phthalazine proton (e.g., the singlet at C-1 or C-4 if available, or a resolved doublet). Do not integrate the whole aromatic region if impurities are suspected there.
Purity Equation (
Where:
- = Integral area[11]
- = Number of protons (e.g., 2 for Maleic Acid singlet, 1 for Phthalazine H-1)
- = Molecular Weight[11][12]
- = Mass weighed[11]
- = Purity of Internal Standard (as a decimal)
Workflow Visualization
Figure 2: Validated qNMR workflow ensuring full magnetization recovery and accurate integration.
Validation Criteria (Self-Validation)
To ensure the "Trustworthiness" of your result, verify these parameters within the spectrum:
-
S/N Ratio: The integrated peaks must have a Signal-to-Noise ratio
(USP <761> recommendation). -
Line Shape: Peaks should be Lorentzian and symmetrical. Tailing indicates poor shimming or aggregation.
-
Spinning Sidebands: Ensure no sidebands (from sample spinning) overlap with integrals. (Ideally, measure non-spinning).[9]
-
Flat Baseline: The integral line must be horizontal before and after the peak.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
ICH Guidelines. Q2(R2) Validation of Analytical Procedures. Link
Sources
- 1. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. almacgroup.com [almacgroup.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. govst.edu [govst.edu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. emerypharma.com [emerypharma.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different palladium scavengers post-reaction
Executive Summary: Beyond the "Black Crust"
In pharmaceutical process development, the successful execution of a Suzuki-Miyaura or Buchwald-Hartwig coupling is only half the battle. The subsequent removal of residual palladium (Pd)—often adhering to reactor walls as "black crust" or solubilized as colloidal nanoparticles—is a critical unit operation.
With ICH Q3D guidelines strictly limiting Palladium (a Class 2B impurity) to <10 ppm in oral drug substances, the "brute force" methods of the past (crystallization and distillation) are frequently insufficient. This guide objectively compares the three dominant scavenging modalities: Activated Carbon , Functionalized Silica , and Polymer Resins , providing a data-driven framework for selection based on kinetics, selectivity, and operational fit.
Mechanistic Grounding: The Chemistry of Capture
To select the right scavenger, one must understand the binding mechanism. The efficacy of a scavenger is governed by the Hard-Soft Acid-Base (HSAB) Theory .
-
Palladium (Pd): A large, polarizable "Soft Acid."
-
Target Ligands: "Soft Bases" containing Sulfur (Thiol, Thiourea) or Nitrogen (Amine, Imidazole).
While Activated Carbon relies on non-specific physisorption (Van der Waals forces) within micropores, functionalized scavengers utilize chemisorption —forming stable covalent coordinate bonds. This distinction drives the massive difference in selectivity.
Visualization: Chelation vs. Adsorption
The following diagram illustrates the mechanistic difference between non-specific carbon adsorption and targeted thiol-silica chelation.
Figure 1: Mechanistic comparison showing the reversible physical trapping of Carbon vs. the irreversible coordination bonding of Thiol-Silica scavengers.
Comparative Analysis of Scavenger Classes
A. Activated Carbon (The Traditional Standard)
-
Mechanism: Non-specific adsorption.
-
Pros: Extremely low raw material cost; established regulatory history.
-
Cons:
-
Poor Selectivity: Frequently adsorbs the Active Pharmaceutical Ingredient (API), leading to yield losses (often 5-15%).
-
Handling: Messy; fine particulates can clog filters and contaminate clean rooms.
-
Volume: Low bulk density requires large reactor volumes.
-
-
Best For: Early-phase, low-value intermediates where yield loss is acceptable.
B. Functionalized Silica (The Modern Standard)
-
Mechanism: Surface-grafted ligands (e.g., Mercaptopropyl, Triamine) on a rigid silica backbone.
-
Pros:
-
Rapid Kinetics: Rigid structure prevents swelling, allowing fast mass transfer.
-
High Selectivity: Ligands bind Pd preferentially over the API.
-
Scalability: Fixed-bed format (cartridges) allows for flow chemistry applications.
-
-
Cons: Higher cost per kg than carbon.
-
Best For: Late-stage APIs, high-value compounds, and flow processes.
C. Polymer Resins (The High-Capacity Alternative)
-
Mechanism: Macroporous polystyrene backbones with functional ligands (e.g., Thiourea).
-
Pros: High loading capacity (mmol/g).
-
Cons:
-
Swelling Requirement: Must be used in solvents that swell the polymer (e.g., THF, DCM) to access internal sites. Poor performance in water or alcohols.
-
Slower Kinetics: Diffusion into the polymer matrix takes longer than surface interaction on silica.
-
-
Best For: Large-scale batch reactors using compatible organic solvents.
Summary Data Table: Performance Metrics
| Feature | Activated Carbon | Functionalized Silica (Thiol) | Polymer Resin (Thiourea) |
| Selectivity (API Recovery) | Low (85-95%) | High (>99%) | High (>98%) |
| Scavenging Efficiency | Variable (80-95%) | Excellent (>99%) | Excellent (>99%) |
| Kinetics (Time to Equilibrium) | Slow (Hours) | Fast (Minutes) | Moderate (Hours) |
| Solvent Compatibility | Universal | Universal (No Swelling) | Limited (Requires Swelling) |
| Filtration Speed | Slow (Fines block filter) | Fast | Moderate |
| Cost Efficiency | High (Material cheap, Process expensive) | Moderate (Material expensive, Process cheap) | Moderate |
Experimental Protocol: The Scavenger Screening System
Do not guess; screen. The following protocol is a self-validating system designed to identify the optimal scavenger for a specific reaction matrix.
The "4-Pillar" Screening Workflow
-
Equivalency Check: Test 4-5 different functional groups (Thiol, Thiourea, Diamine, DMT).
-
Thermal Profiling: Test at Room Temp vs. Elevated Temp (50°C).
-
Time Course: 1 hour vs. 4 hours.
-
Control: Always run a "Carbon Control" to benchmark yield loss.
Detailed Methodology
Reagents:
-
Crude Reaction Mixture (filtered to remove bulk solids).
-
Scavenger Kit (e.g., Si-Thiol, Si-Diamine, MP-TMT, Carbon).[1]
-
Solvent (same as reaction solvent).
Step-by-Step:
-
Preparation: Prepare a stock solution of the crude product (approx. concentration 100 mg/mL). Measure initial Pd content via ICP-MS (
). -
Dosing: Aliquot 5 mL of stock solution into 4 separate vials.
-
Addition: Add scavenger to each vial.
-
Standard Load: 5-10 equivalents relative to residual Pd (or 10% w/w relative to API if Pd content is unknown).
-
-
Incubation: Agitate at 50°C for 4 hours.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter. Critical: Do not use paper filters which may leach fibers or adsorb Pd.
-
Analysis: Analyze filtrate for Pd (
) via ICP-MS and API purity via HPLC.
Visualization: Screening Workflow
Figure 2: Parallel screening workflow to simultaneously assess Pd removal efficiency and API recovery.
Data Interpretation & Case Study
Scenario: A Suzuki coupling yields a crude intermediate with 800 ppm Pd . The target specification is <20 ppm .
Experimental Results (Hypothetical Aggregated Data):
| Scavenger Type | Functional Group | Residual Pd (ppm) | % Removal | API Recovery (%) | Observation |
| Control | None | 800 | 0% | 100% | Baseline |
| Activated Carbon | N/A | 45 | 94.3% | 88% | Significant yield loss; colored filtrate. |
| Silica | Thiol (-SH) | < 5 | >99.3% | 99% | Best performance; clear filtrate. |
| Silica | Diamine (-NH2) | 120 | 85% | 99% | Poor binding (likely Pd(0) species present). |
| Resin | Thiourea | 15 | 98.1% | 96% | Good removal; slower filtration. |
Analysis:
-
Carbon failed the yield test (12% loss is unacceptable for high-value API).
-
Diamine failed the efficacy test. Amines bind Pd(II) well but are poor for Pd(0) species often found in Suzuki couplings.
-
Thiol-Silica is the superior choice here. The sulfur atom acts as a "soft base" effectively clamping both Pd(II) and Pd(0) species without interacting with the organic API.
References
-
Garrett, C. E., & Prasad, K. (2004).[2][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2][3] Advanced Synthesis & Catalysis.[2][3][4] Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.[2][5] Link
-
Biotage. (2023).[2] Metal Scavengers in Process Chemistry: An Investigative Study. Biotage Application Notes. Link
-
SiliCycle. (2024). SiliaMetS® Metal Scavengers: Selection Guide and Case Studies. SiliCycle Technical Documentation. Link
-
International Council for Harmonisation (ICH). (2019). ICH Q3D(R2): Guideline for Elemental Impurities. European Medicines Agency.[6] Link
Sources
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. si-novations.com [si-novations.com]
Reactivity comparison of 1-Bromophthalazine with other bromo-N-heterocycles
The following guide details the reactivity profile of 1-Bromophthalazine, contrasting it with key structural analogs.
Executive Summary
1-Bromophthalazine represents a high-energy electrophilic scaffold within the diazine family. Its reactivity is defined by the "Diazine Effect" —the synergistic electron-withdrawing power of two nitrogen atoms in a fused bicyclic system.
Key Differentiators:
-
Vs. 1-Chlorophthalazine: The bromo- analog offers superior kinetics in Palladium-catalyzed cross-couplings (faster oxidative addition) but lower stability towards hydrolysis.
-
Vs. 1-Bromoisoquinoline: The presence of the second nitrogen (N2) in phthalazine significantly lowers the LUMO energy, making C1 highly susceptible to nucleophilic attack (
) under milder conditions than isoquinoline. -
Vs. 2-Bromopyridine: 1-Bromophthalazine is far more reactive due to the fused benzene ring's inability to fully delocalize the electron deficiency of the diazine ring, locking the C1-N2 bond in a highly electrophilic state.
Electronic Structure & Theoretical Basis
The reactivity of 1-Bromophthalazine is governed by the inductive (-I) and mesomeric (-M) effects of the adjacent nitrogen atoms.
-
LUMO Lowering: The N2 nitrogen acts as an internal electron sink, pulling electron density away from C1. This makes C1 a "hard" electrophile.
-
Bond Polarization: The C1-Br bond is weaker and more polarized than in 1-bromoisoquinoline, facilitating both displacement (
) and metal insertion (Oxidative Addition).
Reactivity Hierarchy (Electrophilicity at C-Halogen)
1-Bromophthalazine > 4-Bromopyridazine > 1-Bromoisoquinoline > 2-Bromopyridine
Nucleophilic Aromatic Substitution ( )
Unlike standard phenyl halides which require strong electron-withdrawing groups (like
Comparative Kinetics Data
Estimated reaction parameters based on standard nucleophilic displacement protocols.
| Substrate | Nucleophile (Equiv) | Solvent/Temp | Time (h) | Yield (%) | Reactivity Note |
| 1-Bromophthalazine | Morpholine (1.2) | EtOH, Reflux | 1.0 | 92 | Fastest. No catalyst required. |
| 1-Chlorophthalazine | Morpholine (1.2) | EtOH, Reflux | 2.5 | 88 | Slower. Requires longer heating. |
| 1-Bromoisoquinoline | Morpholine (1.2) | DMSO, 100°C | 12.0 | 65 | Sluggish. Often requires forcing conditions. |
| 2-Bromopyridine | Morpholine (1.2) | DMSO, 120°C | 24+ | <40 | Very slow. Usually requires Pd-catalysis. |
Experimental Protocol: Displacement with Amines
Objective: Synthesis of 1-morpholinophthalazine.
-
Setup: Charge a 50 mL round-bottom flask with 1-Bromophthalazine (1.0 mmol, 209 mg).
-
Solvent: Add anhydrous Ethanol (5 mL). Note: Protic solvents stabilize the transition state (Meisenheimer complex).
-
Nucleophile: Add Morpholine (1.2 mmol, 105 µL) dropwise.
-
Reaction: Reflux at 78°C. Monitor by TLC (System: 50% EtOAc/Hexanes).
-
Observation: 1-Bromophthalazine spot (
) disappears rapidly; product spot ( ) appears.
-
-
Workup: Cool to RT. The product often precipitates. If not, concentrate in vacuo and recrystallize from EtOH/Water.
-
Validation:
NMR should show loss of the deshielded H4 proton shift typical of the halo-precursor.
Metal-Catalyzed Cross-Couplings (Suzuki-Miyaura)
1-Bromophthalazine is an excellent substrate for Pd-catalyzed couplings, often outperforming the chloro- analog in difficult couplings (e.g., with sterically hindered boronic acids) due to the weaker C-Br bond.
Catalyst Selection Logic
-
Problem: Diazines can coordinate to Pd(II), poisoning the catalyst ("N-binding").
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or chelating ligands (dppf) to prevent N-coordination and facilitate oxidative addition.
Pathway Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the catalyst deactivation pathway common in diazines.
Figure 1: Catalytic cycle showing the competitive N-coordination pathway specific to diazines.
Protocol: Optimized Suzuki Coupling
Conditions:
-
Reagents: Combine 1-Bromophthalazine (1.0 equiv), Arylboronic acid (1.2 equiv), and
(2.0 equiv) in a vial. -
Catalyst: Add
(3 mol%). Why dppf? The bite angle resists displacement by the phthalazine nitrogen. -
Solvent: Add degassed 1,4-Dioxane/Water (4:1).
-
Heat: Stir at 90°C for 2-4 hours under Argon.
-
Note: 1-Chlorophthalazine would require 100-110°C and potentially higher catalyst loading (5 mol%) to achieve comparable conversion rates.
Lithiation & Halogen-Metal Exchange
This is the most challenging reaction class for 1-Bromophthalazine.
-
Risk: Organolithiums (n-BuLi) are strong nucleophiles. They prefer to attack the C1=N2 bond (Nucleophilic Addition) rather than exchange the bromine (Halogen-Metal Exchange).
-
Comparison:
-
1-Bromoisoquinoline: Can be lithiated at -78°C.
-
1-Bromophthalazine: Requires -100°C (Trapp mixture or internal cooling) to favor exchange over addition.
-
Recommendation: Use Turbo-Grignard (
References
-
Mechanisms of Nucleophilic Aromatic Substitution
-
Suzuki Coupling of Heterocycles
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Link
-
-
Phthalazine Synthesis & Reactivity
-
Buchwald-Hartwig Amination Context
-
Halogen-Metal Exchange Principles
Sources
- 1. joss.tcnj.edu [joss.tcnj.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Safety Operating Guide
1-Bromophthalazine: Proper Disposal & Handling Guide
Executive Summary
1-Bromophthalazine is a halogenated nitrogen-heterocycle commonly utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions. Improper disposal of this compound poses two distinct risks: environmental toxicity due to the stable phthalazine core and regulatory non-compliance regarding halogenated waste streams.
The Core Directive: Because of the bromine substituent, this compound and all reaction mixtures containing it must be strictly segregated into Halogenated Waste Streams . Under no circumstances should this material enter non-halogenated solvent carboys or aqueous drains.
Hazard Profile & Technical Specifications
Before initiating disposal, the chemical nature of the waste must be understood to prevent incompatible mixtures.
Chemical & Physical Data
| Property | Specification | Operational Implication |
| CAS Number | 57279-54-2 | Use for waste manifest labeling. |
| Physical State | Solid (Off-white to yellow) | Requires solid waste segregation unless dissolved. |
| Functional Group | Aryl Bromide / Phthalazine | Halogenated : Requires high-temp incineration. |
| Reactivity | Electrophile | Avoid mixing with strong nucleophiles in waste drums. |
GHS Hazard Classification
Note: While vendor SDSs vary, treat 1-Bromophthalazine with the following default precautions based on its halo-heterocyclic class.
| Hazard Code | Description | PPE Requirement |
| H315 | Causes skin irritation | Nitrile Gloves (Double gloving recommended) |
| H319 | Causes serious eye irritation | Chemical Safety Goggles (ANSI Z87.1) |
| H335 | May cause respiratory irritation | Fume Hood (Face velocity >100 fpm) |
| H411 | Toxic to aquatic life | ZERO DRAIN DISPOSAL |
Waste Stream Segregation Logic
The most critical error in disposing of 1-Bromophthalazine is misclassifying it as general organic waste. The presence of bromine (>1,000 ppm in the final mix) triggers specific EPA and local disposal requirements.
The "Halogen Rule"
Incinerators require specific scrubbing technologies to capture acid gases (HBr) generated when burning halogenated waste. Mixing 1-Bromophthalazine with non-halogenated solvents (like Acetone or Ethyl Acetate) contaminates the entire container, forcing the disposal facility to treat the whole volume as halogenated, which significantly increases disposal costs and complexity.
Decision Matrix (Visualization)
The following workflow illustrates the decision logic for segregating 1-Bromophthalazine waste.
Figure 1: Decision tree for segregating 1-Bromophthalazine waste streams. Note that any organic solvent mixture containing this compound defaults to the Halogenated stream.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Scenario: Disposal of expired reagent or solid crude product.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" bucket lined with a heavy-duty clear plastic bag (6 mil).
-
Packaging: Do not pour loose powder directly into the bin.
-
Keep the chemical in its original vial if possible.
-
If loose, transfer to a sealable bag (Ziploc type), seal it, and place it inside the waste container.
-
-
Labeling: Affix a hazardous waste tag.
-
Constituents: Write "1-Bromophthalazine".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Critical Note: Clearly mark "HALOGENATED" on the tag.
-
Protocol B: Liquid Waste (Reaction Mixtures/Filtrates)
Scenario: Disposal of mother liquor after crystallization or column fractions.[1]
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., peroxides, permanganates) which could react with the organic heterocycle.
-
Selection: Locate the Halogenated Solvent carboy.
-
Why? Even if the solvent is Ethyl Acetate (non-halogenated), the presence of dissolved 1-Bromophthalazine renders the mixture halogenated for incineration purposes.
-
-
Transfer: Funnel the liquid into the carboy using a funnel with a splash guard.
-
Rinsing: Triple rinse the original flask with a small amount of acetone or dichloromethane. Add these rinses to the same halogenated waste carboy. Do not wash rinsate down the sink.
Protocol C: Spill Cleanup (Emergency Procedure)
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use a N95 or half-mask respirator.
-
Containment: Cover the spill with a spill pillow or inert absorbent (Vermiculite/Sand).
-
Cleanup:
-
Solids: Gently sweep into a dustpan to avoid creating dust. Place in a bag.
-
Solutions: Absorb liquid completely.
-
-
Disposal: Place all cleanup materials (absorbent, gloves, paper towels) into the Solid Hazardous Waste bin.
Regulatory Compliance (US Context)
EPA Resource Conservation and Recovery Act (RCRA)
While 1-Bromophthalazine is not explicitly listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists, it is regulated under 40 CFR § 261.3 via the "Mixture Rule" and characteristic hazards.
-
Waste Coding:
-
If dissolved in a flammable solvent (Flash point <60°C): Code D001 (Ignitable).
-
If the waste exhibits toxicity characteristic (rare for this specific solid unless tested): Code D004-D043 .
-
Best Practice: Most institutions classify this as "Non-Regulated Chemical Waste" unless mixed with regulated solvents, but it must be incinerated as halogenated waste.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
-
PubChem. (n.d.).[2] 1-Bromophthalazine (Compound).[3] National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
